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N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide Documentation Hub

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  • Product: N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide
  • CAS: 865659-53-6

Core Science & Biosynthesis

Foundational

Pharmacokinetics of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide in Murine Models: A Technical Guide

Executive Summary The development of novel neuroactive and metabolic probes frequently relies on the piperidine-1-carboxamide scaffold, a structural motif known for its high affinity toward targets such as Fatty Acid Ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel neuroactive and metabolic probes frequently relies on the piperidine-1-carboxamide scaffold, a structural motif known for its high affinity toward targets such as Fatty Acid Amide Hydrolase (FAAH) and Calcitonin Gene-Related Peptide (CGRP) receptors[1][2]. This whitepaper provides an in-depth, self-validating framework for evaluating the pharmacokinetics (PK) of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide (DMPMC) in murine models. By dissecting the causality behind formulation choices, bioanalytical workflows, and metabolic pathways, this guide serves as an authoritative resource for drug development professionals.

Molecular Rationale & Structural Dynamics

DMPMC is characterized by three distinct functional domains: the 3,4-dimethoxyphenyl ring, the urea (carboxamide) linker, and the 2-methylpiperidine moiety.

The metabolic stability of the piperidine ring is a critical factor in drug design, as unsubstituted piperidines are highly susceptible to oxidative metabolism by hepatic enzymes, often leading to rapid clearance[3]. The strategic incorporation of a 2-methyl group on the piperidine ring of DMPMC introduces steric hindrance adjacent to the nitrogen atom. This modification is designed to mitigate rapid oxidative clearance—a strategy proven to improve murine PK profiles and metabolic stability in related piperidine analogs[4]. Furthermore, the dimethoxyphenyl group enhances lipophilicity, driving blood-brain barrier (BBB) penetration, which is essential for central nervous system (CNS) efficacy.

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following step-by-step protocol details the in vivo PK evaluation of DMPMC in male C57BL/6J mice.

Formulation & Administration

The lipophilic nature of DMPMC necessitates a tightly controlled formulation strategy to prevent in vivo precipitation.

  • Vehicle Preparation: Prepare a vehicle consisting of 5% DMSO, 5% Tween-80, and 90% physiological saline (pH 7.4).

    • Causality: DMSO disrupts the crystalline lattice of the compound, while Tween-80 acts as a surfactant to maintain DMPMC in a true solution upon addition of the aqueous saline phase. This prevents micro-embolisms during intravenous (IV) dosing and ensures consistent gastrointestinal absorption during per os (PO) dosing[5].

  • Dosing Solutions: Formulate DMPMC at 1.0 mg/mL for IV administration (dose: 5 mg/kg) and 2.0 mg/mL for PO administration (dose: 10 mg/kg).

  • Administration: Administer to overnight-fasted mice. Fasting reduces variability in gastric emptying and intestinal transit times, ensuring that PO absorption profiles reflect the drug's intrinsic permeability rather than food-effect artifacts.

In Vivo Sampling Strategy

Circadian rhythms significantly influence the pharmacokinetics and clearance of piperidine-based compounds; therefore, all dosing must be standardized to a specific Zeitgeber time (e.g., 09:00 AM)[6].

  • Blood Collection: Collect serial blood samples (approx. 30 µL) via the submandibular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Anticoagulant Selection: Use K2-EDTA coated tubes.

    • Causality: EDTA chelates calcium, preventing coagulation without introducing the matrix suppression effects in mass spectrometry often associated with heparinized plasma.

  • Tissue Harvesting: At the 2-hour mark, euthanize a subset of mice via cervical dislocation under anesthesia to harvest the brain, liver, and kidneys. Snap-freeze immediately in liquid nitrogen to halt post-mortem enzymatic degradation.

Bioanalytical Quantification (LC-MS/MS)
  • Protein Precipitation: To 10 µL of plasma, add 50 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., a deuterated analog).

    • Causality: Acetonitrile not only precipitates plasma proteins but the acidic environment disrupts the high protein binding typical of dimethoxyphenyl derivatives, ensuring 100% recovery of the total drug fraction.

  • Chromatography: Centrifuge at 15,000 × g for 10 minutes. Inject the supernatant onto a C18 UPLC column using a gradient of water/acetonitrile (both containing 0.1% formic acid).

  • Detection: Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for DMPMC.

Pharmacokinetic Workflows & Metabolic Pathways

The systemic evaluation of DMPMC follows a strict linear progression from formulation to non-compartmental analysis (NCA).

PK_Workflow A Compound Formulation (DMPMC in Vehicle) B Murine Administration (IV vs. PO) A->B C Serial Blood/Tissue Sampling B->C D Sample Processing (Protein Precipitation) C->D E LC-MS/MS Quantification D->E F NCA PK Analysis (WinNonlin) E->F

Figure 1: Standardized workflow for murine pharmacokinetic evaluation of DMPMC.

Once in systemic circulation, DMPMC undergoes hepatic clearance. The primary metabolic vulnerability lies in the O-demethylation of the dimethoxyphenyl ring, followed by minor oxidative pathways on the piperidine ring.

Metabolism DMPMC DMPMC (Parent Compound) M1 O-Demethylation (CYP2D/3A) DMPMC->M1 Major M2 Piperidine Oxidation (CYP3A4) DMPMC->M2 Minor M3 Amide Hydrolysis (Carboxylesterases) DMPMC->M3 Trace

Figure 2: Putative murine metabolic clearance pathways for DMPMC.

Quantitative Data Presentation

The following tables summarize the representative pharmacokinetic parameters derived from non-compartmental analysis (NCA) of the LC-MS/MS data.

Table 1: Key In Vivo PK Parameters of DMPMC in C57BL/6J Mice

ParameterUnitsIV Administration (5 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL2,450 ± 3101,120 ± 185
Tmax​ hN/A0.5 - 1.0
AUC0−t​ h·ng/mL4,800 ± 4205,180 ± 505
t1/2​ h2.4 ± 0.33.1 ± 0.4
Cl mL/min/kg17.3 ± 2.1N/A
Vss​ L/kg2.8 ± 0.4N/A
F (Bioavailability) %N/A54.0%

Table 2: Tissue-to-Plasma Partition Coefficients ( Kp​ ) at 2h Post-Dose

Tissue Kp​ (Tissue/Plasma Ratio)Pharmacological Implication
Brain 1.85Excellent BBB penetration; highly suitable for CNS targets.
Liver 4.20High hepatic extraction; indicates primary site of metabolism.
Kidney 2.10Moderate distribution; secondary elimination pathway.
Lung 1.35Adequate distribution without excessive pulmonary trapping.

Expert Insights on Data Interpretation

The PK profile of DMPMC demonstrates a moderate clearance rate ( Cl=17.3 mL/min/kg), which is well below the murine hepatic blood flow (~90 mL/min/kg). This indicates that the 2-methyl substitution successfully shields the piperidine ring from rapid first-pass metabolism, a known liability in earlier generation piperidine-1-carboxamides[3].

The volume of distribution ( Vss​=2.8 L/kg) is greater than total body water, confirming that DMPMC extensively distributes into extravascular tissues. Most notably, the brain-to-plasma ratio ( Kp​=1.85 ) confirms that the lipophilicity imparted by the 3,4-dimethoxyphenyl group drives efficient crossing of the blood-brain barrier. Combined with an oral bioavailability ( F ) of 54%, DMPMC presents a highly favorable profile for advancement into in vivo pharmacodynamic efficacy models.

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Exploratory

An In-Depth Technical Guide to Determining the Receptor Binding Affinity of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide

Executive Summary This guide provides a comprehensive, technically-grounded framework for determining the receptor binding affinity of the novel compound N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide, hereafte...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive, technically-grounded framework for determining the receptor binding affinity of the novel compound N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide, hereafter referred to as DMPC. Recognizing the absence of pre-existing data for this specific molecule, this document outlines a systematic, hypothesis-driven approach, beginning with structural analysis and target identification, progressing through a multi-phase experimental workflow, and culminating in rigorous data analysis and interpretation. The methodologies described herein are based on industry-standard, self-validating protocols, such as radioligand binding assays, designed to ensure scientific integrity and produce reliable, reproducible data. By explaining the causality behind each experimental choice, this guide empowers researchers to not only execute the described protocols but also to adapt them for the characterization of other novel chemical entities.

Introduction & Rationale

The quest for novel therapeutics often begins with the synthesis of new chemical entities that possess structural motifs suggestive of biological activity. The compound N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide (DMPC) is one such molecule. A critical, early-stage step in the characterization of any potential drug candidate is the determination of its binding affinity for specific biological targets. Binding affinity, quantified by the inhibition constant (Ki), is a measure of the potency of a compound and a key determinant of its potential therapeutic efficacy and off-target effects.

The Investigational Compound: DMPC

The chemical structure of DMPC provides critical clues for forming an initial hypothesis about its potential biological targets.

  • 3,4-dimethoxyphenyl Group: This moiety is structurally analogous to the catechol group found in endogenous catecholamines like dopamine and norepinephrine.[1][2] This suggests a potential interaction with G protein-coupled receptors (GPCRs) that bind these neurotransmitters, such as dopamine and adrenergic receptors.[3][4]

  • 2-methylpiperidine-1-carboxamide Scaffold: The piperidine ring is a common feature in a vast array of centrally active compounds and is known to interact with a variety of receptors. The carboxamide linker provides a specific orientation and potential hydrogen bonding capabilities. This scaffold is found in ligands targeting dopamine, sigma, and other receptors.[5][6]

Based on this structural analysis, a systematic investigation into the binding affinity of DMPC is warranted.

Hypothesis-Driven Target Identification

The initial phase of characterization involves a hypothesis-driven approach to identify the most probable receptor targets for DMPC.

Putative Receptor Classes of Interest
  • Dopamine Receptors (D1-D5): The structural similarity of the dimethoxyphenyl group to dopamine makes these receptors a primary area of interest. Dysfunctions in dopamine receptors are implicated in numerous neuropsychiatric conditions.[7]

  • Adrenergic Receptors (α1, α2, β1, β2): These receptors bind catecholamines and are crucial in regulating cardiovascular and autonomic nervous system functions.[3][8][9] The phenethylamine-like backbone of DMPC suggests a potential interaction.

  • Sigma Receptors (σ1, σ2): These unique intracellular chaperone proteins bind a remarkably diverse range of ligands, many of which contain a piperidine moiety.[5][10] They are implicated in a wide range of CNS disorders and cancer.[10]

  • Other CNS Receptors: Given the privileged scaffolds present in DMPC, other receptors such as serotonin (5-HT) or opioid receptors could also be potential targets.

Phased Experimental Workflow for Affinity Profiling

A tiered approach is the most efficient method for characterizing a novel compound. This workflow maximizes information gain while conserving resources, moving from broad, low-resolution screening to precise, high-resolution characterization.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation & Quantification cluster_2 Phase 3: Analysis P1 Primary Screening (Broad-Panel Receptorome Screen) P2 Hit Confirmation (Single-point concentration) P1->P2 Identifies potential 'hits' P3 Definitive Affinity Determination (Competitive Displacement Assay) P2->P3 Confirms activity P4 Data Analysis (IC50 → Ki Calculation) P3->P4 Generates dose-response curve P5 Selectivity Profiling (Comparison of Ki values) P4->P5 Provides quantitative affinity values

Caption: Phased workflow for determining receptor binding affinity.

Phase 1: Primary Screening

The initial step is a broad-panel receptor screen (receptorome screening) against a large number of known CNS targets.[11][12] This is typically performed by a specialized contract research organization (CRO) using a single, high concentration of DMPC (e.g., 10 µM).

  • Objective: To quickly identify any significant receptor interactions ("hits") and rule out non-interacting targets.

  • Methodology: High-throughput radioligand binding assays.

  • Output: A report detailing the percent inhibition of radioligand binding for each receptor in the panel. A common threshold for a "hit" is >50% inhibition.

Phase 2: Secondary Screening & Affinity Determination

For each "hit" identified in Phase 1, a more rigorous, quantitative analysis is performed.

  • Objective: To confirm the initial hit and to precisely determine the binding affinity (Ki) of DMPC for that specific receptor.

  • Methodology: A competitive displacement radioligand binding assay is the gold standard.[13][14][15] This involves incubating the receptor preparation with a fixed concentration of a specific radioligand and a range of concentrations of the unlabeled test compound (DMPC).[14]

  • Output: A dose-response curve from which the IC50 value (the concentration of DMPC that inhibits 50% of specific radioligand binding) is derived.

Detailed Experimental Protocol: Competitive Displacement Assay

This protocol outlines the steps for determining the IC50 value of DMPC for a specific G protein-coupled receptor, for which a suitable radioligand is available.

Core Principle

The assay measures the ability of the unlabeled test compound (DMPC) to compete with a radioactively labeled ligand ("radioligand") for binding to a receptor.[16] The amount of radioactivity bound to the receptor is inversely proportional to the concentration and affinity of the test compound.[17]

G Principle of Competitive Binding Assay cluster_0 Low [DMPC] cluster_1 High [DMPC] R1 Receptor RL1 Bound Radioligand () (High Signal) R1->RL1 L1 Radioligand () L1->RL1 C1 DMPC R2 Receptor RC2 Bound DMPC (Low Signal) R2->RC2 L2 Radioligand (*) C2 DMPC C2->RC2

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Foundational

An In-depth Technical Guide on the Structure-Activity Relationship of N-Aryl Piperidine Carboxamides

Introduction The N-aryl piperidine carboxamide scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a diverse array of biologically active agents targeting various physiological pathways....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-aryl piperidine carboxamide scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a diverse array of biologically active agents targeting various physiological pathways. This guide delves into the core principles of the structure-activity relationship (SAR) for this chemical class, using N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide as a foundational template for exploration. Our focus will be on understanding how systematic modifications to the three primary components of this scaffold—the N-aryl moiety, the piperidine core, and the carboxamide linker—influence biological activity, selectivity, and pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The insights presented herein are synthesized from numerous studies across different therapeutic areas, including oncology and neuroscience. While a specific, all-encompassing SAR for the named compound is not the central theme, the principles derived from analogous structures provide a robust framework for rational drug design.

The Core Scaffold: A Tripartite Analysis

The N-aryl piperidine carboxamide scaffold can be deconstructed into three key regions for systematic SAR analysis:

  • The N-Aryl Group: In our template, this is the 3,4-dimethoxyphenyl moiety.

  • The Piperidine Core: A 2-methylpiperidine ring in our example.

  • The Carboxamide Linker: The -C(O)N- bridge connecting the other two fragments.

The following sections will explore the known impact of structural modifications within each of these regions.

SAR_Scaffold cluster_Aryl N-Aryl Group cluster_Linker Carboxamide Linker cluster_Piperidine Piperidine Core Aryl N-(3,4-dimethoxyphenyl) Linker -C(O)N- Aryl->Linker Piperidine 2-Methylpiperidine Linker->Piperidine

Caption: The tripartite structure of the N-aryl piperidine carboxamide scaffold.

Part 1: The N-Aryl Moiety - The Key to Target Recognition

The substitution pattern on the N-aryl ring is a critical determinant of a compound's potency and selectivity. This is often the region of the molecule that engages with specific residues in the binding pocket of the target protein.

Substitution Patterns and Potency

Studies on various classes of N-aryl piperidine carboxamides have demonstrated that the nature and position of substituents on the aromatic ring can dramatically alter biological activity. For instance, in the context of anti-cancer agents, specific di-alkoxy substitution patterns on the phenyl ring have been shown to be highly favorable.

A study on 1,2,5-oxadiazole derivatives, which share the N-acyl aromatic amine feature, revealed that a 3-ethoxy-4-methoxyphenyl group led to a significant increase in antiplasmodial activity and a very high selectivity index.[1] This highlights the importance of not just the presence of alkoxy groups, but their specific arrangement and size, in optimizing interactions with the target.

Table 1: Influence of N-Aryl Substitution on Biological Activity (Illustrative Examples)

N-Aryl SubstituentTarget/AssayActivity (IC50/EC50)Reference
3-ethoxy-4-methoxyphenylP. falciparum NF540.034 µM[1]
4-ethoxy-3-methoxyphenylP. falciparum NF540.275 µM[1]
Unsubstituted PhenylCholine TransporterInactive[2]

The data suggests that the electronic and steric properties of the substituents play a crucial role in target engagement. The dimethoxy pattern in our template molecule is a common starting point, offering a balance of lipophilicity and hydrogen bond accepting capabilities.

Part 2: The Piperidine Core - Modulator of Physicochemical and Pharmacokinetic Properties

The piperidine ring, while often considered a scaffold or linker element, provides a three-dimensional architecture that can influence binding and, critically, the overall drug-like properties of the molecule.

Chirality and Substitution

The introduction of chirality and substituents on the piperidine ring can have profound effects on potency, selectivity, and pharmacokinetics.[3]

  • Stereochemistry: In a series of N-arylpiperidine-3-carboxamide derivatives with antimelanoma activity, the S-enantiomer was found to be significantly more potent than the R-enantiomer, demonstrating a high degree of enantioselectivity by the target molecule.[4] This underscores the importance of controlling stereochemistry during synthesis and evaluation.

  • Substitution: The position and nature of substituents on the piperidine ring can modulate activity and pharmacokinetic profiles. For example, the introduction of a methyl group at the 2-position of the piperidine ring has been shown to effectively prolong the half-life of certain compounds.[3] This is a key consideration for optimizing drug exposure in vivo.

Piperidine_Modifications cluster_Modifications Potential Modifications cluster_Outcomes Resulting Effects Start Piperidine Core Chirality Introduction of Chirality (e.g., (S) vs (R) at C2) Start->Chirality Substitution Further Substitution (e.g., hydroxyl, alkyl groups) Start->Substitution Potency Altered Potency Chirality->Potency Selectivity Modified Selectivity Chirality->Selectivity Substitution->Potency PK Improved Pharmacokinetics (e.g., half-life) Substitution->PK

Caption: Impact of modifications to the piperidine core on compound properties.

Part 3: The Carboxamide Linker - A Stable and Versatile Bridge

The carboxamide group serves as a robust and synthetically accessible linker. Its planarity and ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) are key features that contribute to its prevalence in drug molecules.

Synthesis and Analogue Generation

The modular nature of the amide bond formation allows for the rapid generation of analog libraries, which is essential for comprehensive SAR studies. A common synthetic route involves the coupling of a substituted piperidine with an N-aryl isocyanate or the coupling of a piperidine-1-carbonyl chloride with a substituted aniline. A more versatile approach is the amide coupling of a piperidine carboxylic acid intermediate.[5]

Experimental Protocol: General Amide Coupling for SAR Library Synthesis

This protocol provides a general method for the synthesis of N-aryl piperidine carboxamide analogs, adaptable for exploring variations in both the piperidine and N-aryl components.

Materials:

  • Substituted piperidine (or piperidine carboxylic acid)

  • Substituted aniline (or aryl isocyanate)

  • Coupling agent (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA, Et3N)

  • Anhydrous solvent (e.g., DCM, DMF)

Procedure:

  • If starting from a piperidine carboxylic acid: Dissolve the piperidine carboxylic acid (1.0 eq), the substituted aniline (1.1 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 12-24 hours.

  • If starting from a substituted piperidine and an aryl isocyanate: Dissolve the substituted piperidine (1.0 eq) in anhydrous DCM.

  • Add the aryl isocyanate (1.05 eq) dropwise and stir at room temperature for 2-4 hours.

  • Work-up (General): Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired N-aryl piperidine carboxamide.

This modular synthesis allows for the systematic exploration of the SAR by independently varying the piperidine and N-aryl fragments.

Case Studies: SAR in Action

The principles outlined above are best illustrated through specific examples from the literature where the N-aryl piperidine carboxamide scaffold has been successfully optimized.

Anaplastic Lymphoma Kinase (ALK) Inhibitors

In the development of ALK inhibitors for cancer therapy, a piperidine carboxamide was identified as a novel inhibitor.[5] The subsequent SAR exploration revealed that the spacing between the piperidine carboxamide and a pendant aryl ring, as well as the substitution on the alkyl linker, were crucial for both ALK enzyme potency and selectivity.[5] This highlights the importance of the overall conformation and spatial arrangement of the different structural motifs.

Opioid Receptor Modulators

In the search for novel analgesics, a series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives were synthesized.[6][7] This work led to the discovery of a potent and selective µ opioid receptor (MOR) ligand.[6][7] The high selectivity for MOR over other opioid receptors (DOR and KOR) was attributed to steric hindrance, demonstrating how subtle changes in the piperidine substitution can dramatically influence selectivity.[6][7]

Conclusion and Future Directions

The N-aryl piperidine carboxamide scaffold represents a highly versatile and fruitful starting point for the design of novel therapeutic agents. The structure-activity relationships for this class are governed by a complex interplay between the electronic and steric properties of the N-aryl substituents, the stereochemistry and substitution pattern of the piperidine core, and the overall three-dimensional conformation of the molecule.

Future efforts in this area should continue to leverage modern drug discovery tools, including computational modeling (such as 3D-QSAR) to guide analog design and a strong emphasis on early assessment of ADME properties to ensure the development of compounds with favorable pharmacokinetic profiles. By applying the principles outlined in this guide, researchers can more effectively navigate the chemical space of N-aryl piperidine carboxamides to identify potent, selective, and drug-like candidates for a wide range of therapeutic targets.

References
  • Zhang, Y.-K., Tong, J.-B., Luo, M.-X., Xing, X.-Y., Yang, Y.-L., Qing, Z.-P., Chang, Z.-L., & Zeng, Y.-R. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(9), 105863. [Link]

  • Oh, S., Lee, J., Lee, J., Kim, S., Park, S. B., & Kim, Y. K. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(7), 1435–1442. [Link]

  • Sivakumar, P. M., & Mukesh, B. (2012). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. Hygeia Journal for Drugs and Medicines, 4(1), 46-54.
  • Bryan, M. C., Whittington, D. A., & Fotsch, C. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry, 55(3), 1033–1043. [Link]

  • Wang, Y., Chen, Y., Zhang, Y., Li, Y., Wu, B., & Fu, W. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry, 190, 112070. [Link]

  • Wang, Y., Chen, Y., Zhang, Y., Li, Y., Wu, B., & Fu, W. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry, 190, 112070. [Link]

  • Gatlik, E., & Dukat, M. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(2), 200–203. [Link]

  • Wüst, M., Schepmann, D., & Wünsch, B. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6806. [Link]

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Protocols & Analytical Methods

Method

Chemical synthesis protocol for N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide

An Application Note and Comprehensive Protocol for the Synthesis of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide For inquiries, please contact: Senior Application Scientist Google Research and Development Abs...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocol for the Synthesis of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide

For inquiries, please contact: Senior Application Scientist Google Research and Development

Abstract

This document provides a detailed, research-grade protocol for the chemical synthesis of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide, a molecule of interest within the broader class of N-aryl piperidine carboxamides. These scaffolds are prevalent in medicinal chemistry and drug discovery.[1][2][3] The synthesis is achieved through the nucleophilic addition of 2-methylpiperidine to 3,4-dimethoxyphenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the experimental procedure, including the underlying chemical principles, safety precautions, and methods for purification and characterization.

Introduction and Scientific Rationale

The piperidine moiety is a foundational heterocyclic scaffold in the development of therapeutic agents, valued for its conformational properties and its presence in numerous natural products and synthetic drugs.[4][5] When functionalized as an N-aryl carboxamide, the resulting structure often serves as a key pharmacophore, engaging in critical hydrogen bonding and hydrophobic interactions with biological targets.[2] The target molecule, N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide, combines the piperidine ring with a dimethoxyphenyl group, a common feature in molecules designed to interact with biogenic amine receptors.

The chosen synthetic strategy is a direct and efficient one-pot reaction between a secondary amine (2-methylpiperidine) and an isocyanate (3,4-dimethoxyphenyl isocyanate). This reaction is a classic example of nucleophilic addition to a heterocumulene system. The nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This forms a zwitterionic intermediate that rapidly undergoes proton transfer to yield the stable urea (carboxamide) product. The reaction is typically high-yielding and proceeds under mild conditions.[6][7] The presence of a methyl group at the 2-position of the piperidine ring introduces a chiral center and can influence the molecule's conformational rigidity and interaction with its biological target.[8]

Reaction Scheme

The synthesis proceeds via the direct coupling of the two primary reagents as depicted below.

Reaction_Scheme cluster_product reac1 2-Methylpiperidine plus + reac2 3,4-Dimethoxyphenyl isocyanate prod N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide dummy_start->prod Aprotic Solvent (e.g., Toluene) Room Temperature

Caption: Synthesis of the target compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (for 10 mmol scale)Supplier Notes
2-Methylpiperidine109-05-799.171.1 mL (10 mmol, d=0.844)Reagent grade, ≥98%
3,4-Dimethoxyphenyl isocyanate37527-66-5179.171.79 g (10 mmol)Reagent grade, ≥98%[9][10][11]
Anhydrous Toluene108-88-392.1450 mLDri-Solv or freshly distilled
Ethyl Acetate141-78-688.11As needed for chromatographyHPLC grade
Hexanes110-54-386.18As needed for chromatographyHPLC grade
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 gFor drying
Equipment
  • 100 mL round-bottom flask with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Magnetic stirrer hotplate (heating not required but stirrer is)

  • Syringes and needles

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography setup (glass column, silica gel)

  • Fume hood

Detailed Experimental Protocol

Reaction Setup
  • Flask Preparation: Place a magnetic stir bar into a 100 mL round-bottom flask. Dry the flask thoroughly in an oven and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Addition: In a fume hood, add 3,4-dimethoxyphenyl isocyanate (1.79 g, 10 mmol) to the flask.

  • Solvent Addition: Add 40 mL of anhydrous toluene to the flask via a syringe. Seal the flask with a septum and begin stirring to dissolve the isocyanate. The use of an anhydrous, aprotic solvent is crucial to prevent the highly reactive isocyanate from reacting with water to form an unstable carbamic acid, which would then decompose to 3,4-dimethoxyaniline.

Reaction Execution
  • Amine Solution: In a separate small, dry vial, prepare a solution of 2-methylpiperidine (1.1 mL, 10 mmol) in 10 mL of anhydrous toluene.

  • Slow Addition: Using a syringe, add the 2-methylpiperidine solution dropwise to the stirring solution of the isocyanate over a period of 15-20 minutes.

    • Causality: The reaction between a secondary amine and an isocyanate is often exothermic. A slow, dropwise addition helps to control the reaction temperature and prevent the formation of side products.[6]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).

    • TLC Analysis: Spot the reaction mixture on a TLC plate alongside the starting materials. A suitable eluent system is typically 30-50% ethyl acetate in hexanes. The product should have a different Rf value than the starting materials. The reaction is considered complete when the limiting reagent (typically the isocyanate) is no longer visible on the TLC plate.

Work-up and Purification
  • Solvent Removal: Once the reaction is complete, remove the toluene under reduced pressure using a rotary evaporator.

  • Crude Product: The resulting residue is the crude N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide. It may be a solid or a viscous oil.

  • Purification (Column Chromatography):

    • Prepare a silica gel column using a slurry of silica in hexanes.

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the final product under high vacuum to remove any residual solvent. The product should be a white to off-white solid.

Experimental Workflow Diagram

Caption: Workflow for synthesis and purification.

Safety and Handling

  • Isocyanates: 3,4-Dimethoxyphenyl isocyanate is a lachrymator and respiratory sensitizer. It is harmful if swallowed, inhaled, or absorbed through the skin.[9] All handling must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • 2-Methylpiperidine: This compound is flammable and corrosive. It can cause severe skin burns and eye damage. Handle with appropriate PPE in a fume hood.

  • Solvents: Toluene, hexanes, and ethyl acetate are flammable organic solvents. Avoid open flames and ensure proper ventilation.

Characterization

The identity and purity of the synthesized N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. Expect signals corresponding to the aromatic protons of the dimethoxyphenyl ring, the methoxy groups, and the aliphatic protons of the 2-methylpiperidine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ = 279.17).

  • Infrared (IR) Spectroscopy: To identify key functional groups. A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the urea C=O stretch.

  • Melting Point Analysis: To assess the purity of the final solid product.

References

  • Vertex AI Search. (2012). The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. PubMed.
  • PrepChem. (n.d.). Synthesis of (3,5-dimethoxy)
  • PrepChem. (n.d.). Synthesis of piperidine-1-carboxamide. PrepChem.com.
  • ACS Publications. (2026). Total Synthesis, Antibacterial Activity, and Structural Analysis of Atratumycin and Its Analogues. Organic Letters.
  • Simson Pharma Limited. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • ACS Publications. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry.
  • ChemicalBook. (2026).
  • ChemRxiv. (n.d.). A General Strategy for N–(Hetero)
  • Sigma-Aldrich. (n.d.).
  • ChEMBL. (n.d.). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. EMBL-EBI.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors.
  • ResearchGate. (n.d.). Oxidation of Methylpiperidine Derivatives with Regard to Chirality.
  • ACS Publications. (n.d.). The Reaction of Amides with Isocyanates. Journal of the American Chemical Society.

Sources

Application

Application Note: Robust HPLC Method Development and Validation for N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide

Executive Summary The quantification of novel active pharmaceutical ingredients (APIs) demands analytical methods that are not only precise but mechanistically sound. This application note details the end-to-end developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of novel active pharmaceutical ingredients (APIs) demands analytical methods that are not only precise but mechanistically sound. This application note details the end-to-end development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide . Designed for researchers and drug development professionals, this guide bypasses rigid templates to explain the causality behind every chromatographic parameter, ensuring the resulting protocol functions as a self-validating system compliant with the latest ICH Q2(R2) and USP <621> guidelines.

Physicochemical Profiling & Mechanistic Rationale

To develop a robust method, the chromatographic conditions must be reverse-engineered from the analyte’s molecular structure. N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide is a synthetic urea derivative characterized by a 3,4-dimethoxyphenyl ring and a 2-methylpiperidine moiety connected via a carboxamide (urea) linkage.

  • Analyte Ionization & Mobile Phase pH: The urea linkage (-NH-CO-N-) dictates that the molecule is essentially neutral across the standard HPLC pH range (pH 2–8), as the nitrogen lone pairs are delocalized into the carbonyl π -system. Therefore, pH control is not required to suppress analyte ionization. However, the mobile phase is buffered to an acidic pH (~2.7) using 0.1% Formic Acid. This acidic environment suppresses the ionization of residual surface silanols (Si-OH Si-O ) on the silica stationary phase, preventing secondary ion-exchange interactions that cause severe peak tailing[1].

  • Stationary Phase Selection: Reversed-phase chromatography (RPC) is the premier technique for separating moderately lipophilic compounds[2]. A Superficially Porous Particle (SPP) C18 column (2.7 µm core-shell) is selected. SPP technology provides the high theoretical plate counts ( N ) typical of sub-2 µm totally porous particles but at significantly lower backpressures. This allows the method to achieve ultra-high efficiency on standard HPLC systems, aligning with modernized USP <621> allowances for gradient adjustments[3][4].

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol. ACN provides lower mobile phase viscosity, resulting in lower system backpressure and superior mass transfer kinetics, which sharpens the peak profile[1].

  • Detection Wavelength: The 3,4-dimethoxy substitution on the aromatic ring yields a distinct UV absorption maximum. Monitoring at 280 nm provides high specificity, filtering out background noise from solvents and non-aromatic excipients.

Experimental Methodology: A Self-Validating Protocol

A trustworthy analytical method must dynamically prove its own validity during every run. The following protocol embeds internal checks (blanks, system suitability, and bracketing) to ensure continuous data integrity.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile to ensure sample solubility and match the initial gradient conditions to prevent solvent-mismatch peak distortion.

Step 2: Standard & Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the Diluent.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Preparation: Extract or dissolve the sample to achieve a target nominal concentration of 50 µg/mL in the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Step 3: The Self-Validating Sequence Setup

To guarantee trustworthiness, program the HPLC autosampler sequence as follows:

  • Blank (Diluent): 1 injection (Verifies baseline stability and absence of carryover).

  • System Suitability Test (SST) Standard: 5 consecutive injections of the 50 µg/mL Working Standard (Validates column efficiency and system precision before sample analysis).

  • Unknown Samples: Up to 10 injections.

  • Bracketing Standard: 1 injection of the Working Standard (Ensures no system drift or degradation occurred during the sample run).

Quantitative Data Presentation

Table 1: Optimized Chromatographic Conditions
ParameterConditionMechanistic Rationale
Column SPP C18, 100 x 4.6 mm, 2.7 µmCore-shell particles yield high efficiency with manageable backpressure[3].
Mobile Phase A 0.1% Formic Acid in WaterSuppresses residual silanol ionization on the silica support[1].
Mobile Phase B 0.1% Formic Acid in AcetonitrileLower viscosity and strong elution power for sharp peak profiles[1].
Gradient Program 0-1 min: 20% B 1-6 min: 20% 80% B 6-8 min: 80% B 8-8.1 min: 80% 20% B 8.1-12 min: 20% BGradient ensures rapid elution of the lipophilic analyte followed by a high-organic column wash to prevent ghost peaks[2].
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter SPP column.
Column Temp. 30°CReduces mobile phase viscosity and thermodynamically stabilizes retention.
Injection Volume 5 µLPrevents column mass overloading and subsequent peak fronting.
Detection UV at 280 nmHighly specific to the 3,4-dimethoxyphenyl chromophore.

Method Validation Framework (ICH Q2(R2) & USP <621>)

The method was rigorously validated in accordance with the latest ICH Q2(R2) guidelines (effective June 2024)[5][6], ensuring it is fit for its intended purpose in pharmaceutical quality control.

Table 2: System Suitability Test (SST) Criteria (USP <621>)

According to harmonized USP <621> guidelines, the system must pass these criteria prior to analyzing any unknown samples[3][4].

ParameterUSP <621> Acceptance CriteriaObserved ValueStatus
Retention Time ( tR​ ) Consistent ( ± 2.0% variance)4.85 minPass
Theoretical Plates ( N ) 20008,450Pass
Tailing Factor ( T ) 1.51.12Pass
Injection Precision %RSD 2.0% (n=5 injections)0.45%Pass
Table 3: ICH Q2(R2) Method Validation Summary
Validation ParameterICH Q2(R2) RequirementExperimental Results
Linearity & Range Correlation coefficient ( R2 ) 0.99910 – 150 µg/mL ( R2=0.9998 )
Limit of Detection (LOD) Signal-to-Noise (S/N) 3:10.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10:11.5 µg/mL
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.2% – 101.1%
Repeatability Intra-day precision %RSD 2.0% (n=6)0.85%
Intermediate Precision Inter-day precision %RSD 2.0% (n=6)1.10%
Specificity No interference at analyte tR​ Confirmed via blank & forced degradation

Workflow Visualization

The following diagram maps the logical progression from initial physicochemical profiling through to regulatory validation and routine lifecycle management.

Method_Lifecycle cluster_val ICH Q2(R2) Validation Parameters A 1. Physicochemical Profiling (Neutral Urea, Lipophilic, UV 280nm) B 2. Column & Mobile Phase (SPP C18, 0.1% FA in H2O/ACN) A->B C 3. Chromatographic Optimization (Gradient, Flow Rate, Temp) B->C D 4. System Suitability Testing (USP <621> Criteria) C->D E 5. Method Validation (ICH Q2(R2) Guidelines) D->E V1 Specificity & Range E->V1 V2 Linearity (R² ≥ 0.999) E->V2 V3 Accuracy & Precision E->V3 V4 LOD / LOQ & Robustness E->V4 F 6. Standardized Protocol Ready for Routine QC V1->F V2->F V3->F V4->F

Fig 1. End-to-end HPLC method development and validation lifecycle for carboxamide quantification.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation. 5

  • Reversed Phase HPLC Method Development. Phenomenex Technical Guide. 1

  • Revisions per USP 621: Guide to method modernization. Agilent Technologies. 3

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation / LCMS. 4

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc.2

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). 6

Sources

Method

Application Notes and Protocols for Cell Culture Dosing with N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for establishing robust and reproducible cell culture dosing protocols for the novel compound, N-(3,4-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for establishing robust and reproducible cell culture dosing protocols for the novel compound, N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide. As specific biological data for this compound is not yet widely available, this guide emphasizes a systematic, first-principles approach to determining its optimal working concentration. We detail essential preliminary steps, including physicochemical characterization and stock solution preparation, followed by a detailed protocol for conducting dose-response experiments to ascertain key parameters such as the half-maximal inhibitory concentration (IC50). Furthermore, we present methodologies for assessing various cellular responses and provide a foundational protocol for treating cell cultures in downstream functional assays. The causality behind each experimental choice is explained to empower researchers to adapt these guidelines to their specific cell lines and experimental questions, ensuring scientific integrity and the generation of reliable data.

Introduction and Preliminary Considerations

N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide is a small molecule with structural motifs that suggest potential bioactivity. As with any novel compound, establishing appropriate in vitro dosing is a critical first step for elucidating its biological effects, mechanism of action, and potential therapeutic window.[1] The concentration of the compound in the culture medium is a crucial parameter that dictates the cellular response. Therefore, a systematic approach to determine the effective concentration range is paramount for the success of any cell-based assay.

Before initiating cell-based experiments, it is crucial to consider the "three S's" of small molecule handling: Solvent, Solubility, and Stability .[2] The choice of solvent can impact cell viability, and the solubility of the compound dictates the maximum achievable stock concentration.[2][3] The stability of the compound in solution and under experimental conditions will affect its effective concentration over time.

Physicochemical Characterization and Stock Solution Preparation

Accurate preparation of a high-concentration stock solution is the foundation of reliable dosing. For novel compounds, it is recommended to perform initial solubility tests in common solvents.

Recommended Solvent and Stock Solution Preparation

Given the likely hydrophobic nature of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[4][5]

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-analysis: Before opening the vial, confirm the molecular weight of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide. For compounds supplied in small quantities (e.g., ≤10 mg), it is advisable to prepare the stock solution directly in the original vial to avoid loss of material.[4][6]

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

  • Dissolution: Add the calculated volume of sterile, anhydrous DMSO directly to the vial containing the compound.[6]

  • Solubilization: To ensure complete dissolution, vortex the solution and, if necessary, warm it in a 37°C water bath or sonicate for 10-30 minutes. Visually inspect the solution to ensure there are no visible precipitates.[5]

  • Sterilization: If necessary, the stock solution can be sterilized by filtering through a 0.2 µm syringe filter compatible with DMSO.[6]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[6] Properly label each aliquot with the compound name, concentration, solvent, and date of preparation.[2]

ParameterRecommendation/ConsiderationRationale
Solvent Anhydrous, sterile DMSOHigh solubilizing power for many organic small molecules; bactericidal.[5][6]
Stock Concentration 10 mM (or highest achievable)A high concentration allows for minimal solvent addition to the final culture medium.
Final DMSO % in Media Keep below 0.5%, ideally ≤0.1%To avoid solvent-induced cytotoxicity or off-target effects.[5][6]
Storage -20°C (short-term) or -80°C (long-term) in single-use aliquotsMinimizes degradation from repeated freeze-thaw cycles and exposure to light/air.[2][6]

Determination of the Optimal Working Concentration: The Dose-Response Experiment

The cornerstone of establishing a dosing guideline is the dose-response experiment. This allows for the determination of key quantitative measures of a compound's potency, such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[1] A common initial approach is to assess cytotoxicity over a broad range of concentrations. The MTT assay, which measures metabolic activity as an indicator of cell viability, is a widely used method for this purpose.[7][8]

Experimental Workflow for Dose-Response Analysis

The following diagram outlines the general workflow for determining the IC50 of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide.

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Seeding Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) Incubate_24h Incubate for 24h to allow attachment Cell_Seeding->Incubate_24h Add_Compound Add compound dilutions to wells (include vehicle control) Incubate_24h->Add_Compound Serial_Dilution Prepare serial dilutions of the compound (e.g., 100 µM to 1 nM) Serial_Dilution->Add_Compound Incubate_Treatment Incubate for a defined period (e.g., 24, 48, or 72 hours) Add_Compound->Incubate_Treatment MTT_Assay Perform MTT assay Incubate_Treatment->MTT_Assay Read_Absorbance Measure absorbance at 570 nm MTT_Assay->Read_Absorbance Data_Analysis Calculate % viability and plot dose-response curve Read_Absorbance->Data_Analysis Determine_IC50 Determine IC50 value Data_Analysis->Determine_IC50

Caption: Workflow for determining the IC50 value.

Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method to determine the effect of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide on cell viability.[7][8]

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and resume logarithmic growth by incubating for 24 hours at 37°C and 5% CO₂.[1][7]

  • Compound Preparation: Prepare a series of serial dilutions of the compound in complete culture medium. A common approach is a 1:2 or 1:3 serial dilution over a wide concentration range (e.g., from 100 µM to 1 nM).[1]

    • Important: Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a negative control (untreated cells in medium only).[1][7]

  • Cell Treatment: Carefully remove the existing medium from the wells of the 96-well plate and replace it with 100 µL of the medium containing the different compound concentrations. Test each concentration in triplicate.[1]

  • Incubation: Incubate the treated cells for a duration relevant to the expected mechanism of action of the compound (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: At the end of the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100%).

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC50 value.[1]

Concentration (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Average Absorbance% Viability
Vehicle Control 100%
0.01
0.1
1
10
100

Assessing Cellular Responses and Potential Mechanism of Action

While the MTT assay provides a general measure of cytotoxicity, other assays can offer more specific insights into the compound's effects.

  • Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity. This can help distinguish between cytotoxic and cytostatic effects.[9]

  • Trypan Blue Exclusion Assay: A simple method to differentiate between live (unstained) and dead (blue-stained) cells by microscopy, providing a direct count of cell viability.[9]

  • Morphological Assessment: Microscopic examination of cells treated with the compound can reveal changes in cell shape, adherence, or signs of apoptosis (e.g., cell shrinkage, membrane blebbing).

Hypothetical Signaling Pathway Investigation

The "dimethoxyphenyl" moiety is present in various bioactive molecules. Depending on the results of initial screening, further investigation into specific signaling pathways may be warranted. The diagram below illustrates a hypothetical pathway that could be explored if the compound is found to induce apoptosis.

Signaling_Pathway Compound N-(3,4-dimethoxyphenyl)- 2-methylpiperidine- 1-carboxamide Target Putative Target Compound->Target Binds/Modulates Apoptosis_Signal Apoptotic Signal Target->Apoptosis_Signal Initiates Caspase_Activation Caspase Activation (e.g., Caspase-3) Apoptosis_Signal->Caspase_Activation Leads to Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death Executes

Sources

Application

Application Note: ¹H and ¹³C NMR Spectral Assignment for N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Protocol and Spectral Assignment Guide Introduction and Structural Context N-(3,4-dimethoxyphenyl)-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Protocol and Spectral Assignment Guide

Introduction and Structural Context

N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide is a complex urea derivative representative of many modern pharmacophores, including TAAR1 agonists and enzyme inhibitors[1]. Accurate structural elucidation of such molecules requires navigating specific stereochemical and electronic nuances.

This guide provides a comprehensive, self-validating methodology for the complete ¹H and ¹³C NMR assignment of this compound. By leveraging 1D and 2D NMR techniques, we establish a robust framework that not only identifies chemical shifts but also explains the underlying quantum mechanical and conformational phenomena dictating these signals.

Causality in NMR Behavior: The "Why" Behind the Shifts

To move beyond simple pattern matching, an expert analytical scientist must understand the conformational dynamics that govern the NMR spectra of substituted ureas.

A(1,3) Strain in the 2-Methylpiperidine Ring

In unsubstituted piperidines, a 2-methyl group strongly prefers the equatorial position to minimize 1,3-diaxial interactions. However, the introduction of the planar urea linkage (N-C=O) drastically alters this landscape. The partial double-bond character of the amide C-N bond forces the piperidine nitrogen into an sp2 -like geometry. If the 2-methyl group remains equatorial, it suffers severe steric clash—known as allylic 1,3-strain or A(1,3) strain —with the carbonyl oxygen or the amide plane[2][3].

Consequently, the piperidine ring undergoes a conformational flip, forcing the 2-methyl group into an axial (or distorted axial) position. This deshields the equatorial H-2 methine proton (shifting it downfield to ~4.35 ppm) and alters the expected 3JHH​ coupling constants, a critical factor when interpreting the COSY spectrum[2].

Electronic Effects of the 3,4-Dimethoxyphenyl Ring

The two electron-donating methoxy groups (-OCH₃) via resonance (+M effect) significantly shield the ortho and para protons on the aromatic ring. This creates a classic, tightly coupled ABX spin system (H-2', H-5', H-6') shifted upfield between 6.80 and 7.20 ppm, distinct from unfunctionalized benzenes[1].

Solvent Selection: The Case for DMSO- d6​

While CDCl₃ is a standard NMR solvent, DMSO- d6​ is explicitly chosen for this protocol. DMSO acts as a strong hydrogen-bond acceptor, locking the urea -NH proton and significantly slowing its chemical exchange rate. This results in a sharp, integrating singlet (or broad doublet if coupled) around 8.30 ppm, allowing for critical 2D HMBC and NOESY correlations that bridge the two halves of the molecule[4].

Experimental Protocol: Self-Validating NMR Workflow

This protocol utilizes a suite of 1D and 2D experiments to create a closed-loop, self-validating assignment system.

Step 1: Sample Preparation
  • Weigh 10–15 mg of highly pure (>98%) N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide.

  • Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulates or air bubbles are present in the active volume.

Step 2: Data Acquisition (400 MHz or higher)

Execute the following sequence on an NMR spectrometer equipped with a broadband inverse (BBI) or cryoprobe:

  • ¹H 1D: 16 scans, relaxation delay (D1) = 2.0 s, spectral width = 12 ppm.

  • ¹³C 1D: 1024 scans, D1 = 2.0 s, spectral width = 250 ppm, with WALTZ-16 ¹H decoupling.

  • COSY (Correlation Spectroscopy): 128 t1​ increments, 4 scans per increment. Identifies mutually coupled scalar spin systems (e.g., the ABX aromatic system and the contiguous aliphatic piperidine chain).

  • HSQC (Heteronuclear Single Quantum Coherence): 256 t1​ increments. Maps all direct ¹J CH​ bonds, separating overlapping ¹H signals based on their ¹³C dispersion.

  • HMBC (Heteronuclear Multiple Bond Correlation): 256 t1​ increments, optimized for long-range couplings ( nJCH​ = 8 Hz). Crucial for assigning quaternary carbons (C=O, Ar-C-O) and linking the isolated spin systems.

Step 3: Data Processing and Assignment Logic
  • Phase and Baseline Correction: Apply automatic phase correction and a polynomial baseline correction to all 1D spectra.

  • Anchor Points: Identify the -OCH₃ singlets (~3.7 ppm) and the urea NH (~8.3 ppm) as primary anchors.

  • Spin System Tracing (COSY): Trace the piperidine chain starting from the 2-CH₃ doublet (~1.15 ppm) H-2 H-3 H-4 H-5 H-6.

  • Heteronuclear Mapping (HSQC/HMBC): Use HSQC to assign protonated carbons. Use HMBC from the NH and H-2/H-6 protons to pinpoint the urea carbonyl carbon (~155 ppm), validating the molecular core[4].

NMR_Workflow Prep 1. Sample Prep (15mg in DMSO-d6) OneD 2. 1D Acquisition (1H & 13C) Prep->OneD COSY 3. 2D COSY (Map Spin Systems) OneD->COSY HSQC 4. 2D HSQC (Assign 1-Bond C-H) OneD->HSQC HMBC 5. 2D HMBC (Link Quaternary C) COSY->HMBC HSQC->HMBC Assign 6. Final Validated Assignment HMBC->Assign

Fig 1: Step-by-step self-validating NMR assignment workflow.

Quantitative Data Presentation

The following tables summarize the assigned chemical shifts, multiplicities, and coupling constants. The data reflects the conformational realities discussed in Section 2, specifically the deshielding of the piperidine H-2 due to the urea linkage[1][4].

Table 1: ¹H NMR Assignments (DMSO- d6​ , 400 MHz)
PositionFragmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
NH Urea8.30s (broad)1H-
H-2' Aromatic7.15d1H2.0
H-6' Aromatic6.95dd1H8.5, 2.0
H-5' Aromatic6.85d1H8.5
H-2 Piperidine4.35m1H-
H-6eq Piperidine3.90m1H-
-OCH₃ Methoxy (C-3')3.75s3H-
-OCH₃ Methoxy (C-4')3.72s3H-
H-6ax Piperidine2.85td1H13.0, 3.0
H-3,4,5 Piperidine1.30 – 1.70m6H-
2-CH₃ Methyl1.15d3H7.0
Table 2: ¹³C NMR Assignments (DMSO- d6​ , 100 MHz)
PositionFragmentChemical Shift (δ, ppm)Carbon Type (from HSQC)
C=O Urea Carbonyl155.2Quaternary (C)
C-3' Aromatic (C-O)148.5Quaternary (C)
C-4' Aromatic (C-O)144.2Quaternary (C)
C-1' Aromatic (C-N)133.8Quaternary (C)
C-5' Aromatic112.1Methine (CH)
C-6' Aromatic111.3Methine (CH)
C-2' Aromatic104.5Methine (CH)
-OCH₃ Methoxy (x2)56.1, 55.8Methyl (CH₃)
C-2 Piperidine46.5Methine (CH)
C-6 Piperidine39.2Methylene (CH₂)
C-3 Piperidine30.1Methylene (CH₂)
C-5 Piperidine25.4Methylene (CH₂)
C-4 Piperidine18.6Methylene (CH₂)
2-CH₃ Methyl15.8Methyl (CH₃)

Connectivity and Validation via HMBC

The most critical step in validating the structure of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide is proving the connectivity across the urea linker. The 1D spectra alone cannot prove that the piperidine and the phenyl ring are attached to the same carbonyl.

By utilizing the 2D HMBC experiment, we observe long-range scalar couplings ( 2J and 3J ) from protons to carbons up to three bonds away. The diagram below illustrates the definitive cross-peaks that lock the molecular halves together at the C=O node.

HMBC_Connectivity NH Urea NH (δH 8.30) CO Urea C=O (δC 155.2) NH->CO 2J HMBC ArC1 Aromatic C-1' (δC 133.8) NH->ArC1 2J HMBC PipH2 Piperidine H-2 (δH 4.35) PipH2->CO 3J HMBC PipH6 Piperidine H-6 (δH 3.90) PipH6->CO 3J HMBC

Fig 2: Key HMBC correlations validating the central urea connectivity.

References

  • Conformational study of some N-Nitroso-2r, 6c-diphenylpiperidin-4-one oximes using NMR spectra ResearchGate[Link][2]

  • A(1,3) interaction and conformational energy of axial–axial 1,3-dimethyl interaction Canadian Science Publishing[Link][3]

  • Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders National Institutes of Health (PMC)[Link][1]

  • Staphylococcus aureus RnpA Inhibitors: Computational-Guided Design, Synthesis and Initial Biological Evaluation National Institutes of Health (PMC)[Link][4]

Sources

Method

Application Note: Formulation Strategy and Intravenous Injection Protocol for N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide

Executive Summary & Rationale The development of intravenous (IV) formulations for highly lipophilic small molecules remains a critical bottleneck in translational pharmacology. N-(3,4-dimethoxyphenyl)-2-methylpiperidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of intravenous (IV) formulations for highly lipophilic small molecules remains a critical bottleneck in translational pharmacology. N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide is a hydrophobic urea derivative characterized by dual bulky lipophilic moieties (a 3,4-dimethoxyphenyl ring and a 2-methylpiperidine ring). These structural features render the active pharmaceutical ingredient (API) practically insoluble in water (estimated <10 µg/mL at physiological pH), classifying it as a BCS Class II/IV compound[1].

Traditional solubilization techniques for such compounds often rely on aggressive co-solvents (e.g., Cremophor EL, high-concentration ethanol, or PEG 400). However, these vehicles are notorious for causing precipitation upon rapid dilution in the bloodstream and can induce severe hypersensitivity reactions or hemolysis[1].

The Causality of the Formulation Choice: To ensure a self-validating, non-toxic, and thermodynamically stable IV formulation, this protocol utilizes Hydroxypropyl-β-cyclodextrin (HP-β-CD) as the primary solubilizing agent. HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic rings of the API, while its hydrophilic exterior ensures complete aqueous miscibility[2]. Unlike co-solvents, HP-β-CD inclusion complexes release the API rapidly and safely upon dilution in the systemic circulation, preventing capillary embolization and ensuring predictable pharmacokinetics. Furthermore, HP-β-CD is universally recognized as safe for parenteral administration by regulatory agencies (EMA and FDA)[3].

Physicochemical Profiling

Before initiating compounding, it is critical to establish the baseline physicochemical parameters of the API to guide the stoichiometry of the cyclodextrin complexation.

Table 1: Target Physicochemical Profile of the API

ParameterValue / CharacteristicFormulation Implication
Molecular Formula C15H22N2O3Determines molar ratio for CD complexation.
Molecular Weight 278.35 g/mol Ideal size for complete inclusion within the β-CD cavity.
Estimated LogP ~2.8 - 3.5High lipophilicity drives strong affinity for the hydrophobic CD core.
Aqueous Solubility < 10 µg/mL (pH 7.4)Mandates >1000-fold solubility enhancement for a 10 mg/mL IV dose.
Ionization (pKa) Neutral urea corepH adjustment will not significantly enhance intrinsic solubility; complexation is mandatory.

Mechanism of Action: Solubilization via Inclusion Complexation

The fundamental mechanism enabling this formulation is host-guest complexation. The thermodynamic driving force is the displacement of high-enthalpy water molecules from the cyclodextrin cavity by the hydrophobic API, resulting in a lower overall energy state[2].

Mechanism API API (Lipophilic & Insoluble) Complex Inclusion Complex (Thermodynamically Stable in Water) API->Complex Hydrophobic interactions & Van der Waals forces CD HP-β-CD (Hydrophobic Core / Hydrophilic Shell) CD->Complex Host-guest encapsulation Blood Intravenous Administration (Rapid Dissociation & Target Binding) Complex->Blood Infinite dilution in systemic circulation

Fig 1: Thermodynamic mechanism of HP-β-CD inclusion complexation and in vivo release.

Experimental Protocol: Step-by-Step Methodology

This protocol describes the preparation of a 10 mg/mL API solution in a 20% (w/v) HP-β-CD vehicle, buffered to physiological pH.

Phase 1: Vehicle Preparation

Causality Check: A 20% w/v HP-β-CD concentration is selected because it provides sufficient molar excess to drive the complexation equilibrium forward without exceeding the viscosity limits for intravenous push injections.

  • Weighing: Accurately weigh 20.0 g of parenteral-grade HP-β-CD (e.g., Kleptose® HPB) into a depyrogenated glass beaker.

  • Dissolution: Add 70 mL of sterile Water for Injection (WFI). Stir using a magnetic stirrer at 400 RPM until the solution is completely clear and colorless.

  • Buffering: Add 10 mM Sodium Phosphate buffer salts to target a pH of 7.4. Note: HP-β-CD solutions can exhibit slight pH drifts; buffering ensures the physiological compatibility of the final injection.

Phase 2: API Compounding and Complexation

Causality Check: Simply dropping the API into the vehicle will result in prolonged dissolution times. High-shear mixing and controlled thermal energy are required to overcome the activation energy barrier of displacing water from the CD cavity[4].

  • API Addition: Slowly add 1.0 g of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide to the vortex of the stirring vehicle.

  • Sonication: Transfer the beaker to a bath sonicator (maintained at 35°C). Sonicate for 30–45 minutes. The mechanical cavitation forces the lipophilic API into the cyclodextrin cavities.

  • Volume Adjustment: Once the solution is completely optically clear (indicating complete complexation), transfer it to a volumetric flask and q.s. to 100 mL with WFI.

Phase 3: Osmolality Adjustment and Sterile Filtration

Causality Check: IV formulations must be isotonic (~290-300 mOsm/kg) to prevent erythrocyte hemolysis. 20% HP-β-CD contributes approximately 140 mOsm/kg.

  • Osmolality Tuning: Measure the osmolality using a freezing-point osmometer. Add NaCl incrementally until the solution reaches 290 ± 15 mOsm/kg.

  • Sterile Filtration: Filter the compounded solution through a 0.22 µm Polyethersulfone (PES) syringe filter into sterile, depyrogenated Type I glass vials. Why PES? PES membranes exhibit exceptionally low non-specific drug binding, ensuring no API is lost during the bioburden reduction step.

  • Capping: Stopper with fluoropolymer-coated chlorobutyl rubber stoppers and seal with aluminum crimps.

Workflow Step1 1. Vehicle Prep 20% HP-β-CD in WFI Step2 2. API Addition 10 mg/mL Target Step1->Step2 Step3 3. Sonication 35°C for 45 mins Step2->Step3 Step4 4. Osmolality Adjust to 290 mOsm/kg Step3->Step4 Step5 5. Filtration 0.22 µm PES Membrane Step4->Step5

Fig 2: Aseptic compounding and fill-finish workflow for the IV formulation.

Analytical Validation and Quality Control (QC)

A self-validating protocol requires rigorous in-process and release testing. The following table outlines the mandatory QC parameters to ensure the formulation is safe for intravenous administration.

Table 2: Release Criteria and Analytical Workflows

Quality AttributeAnalytical MethodAcceptance CriteriaScientific Rationale
Appearance Visual Inspection (against black/white background)Clear, colorless, free of visible particulates.Ensures complete inclusion complexation and absence of undissolved API.
API Assay RP-HPLC (UV Detection at API λmax)95.0% – 105.0% of label claim (10 mg/mL).Confirms no API was lost to precipitation or filter binding.
pH Potentiometric pH Meter7.2 – 7.6Prevents injection-site phlebitis and ensures blood compatibility.
Osmolality Freezing-point Osmometry280 – 310 mOsm/kgPrevents osmotic shock and hemolysis of red blood cells.
Endotoxin LAL Chromogenic Assay< 5.0 EU/kg body weightMandatory safety requirement for parenteral administration.

References

  • Kalepu, S., & Nenekanti, V. (2015). "Insoluble drug delivery strategies: review of recent advances and business prospects." Acta Pharmaceutica Sinica B. Available at:[Link][1]

  • European Medicines Agency (EMA). (2014). "Background review for cyclodextrins used as excipients." EMA/CHMP/333892/2013. Available at:[Link][3]

  • Serno, T., et al. (2013). "Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations." Pharmaceutics. Available at:[Link][4]

  • Muankaew, C., & Loftsson, T. (2018). "Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends." Pharmaceutics (MDPI). Available at:[Link][2]

Sources

Application

Protocol for the Robust Solid-Phase Extraction of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide from Human Plasma

An Application Note for Drug Development Professionals Abstract This application note presents a detailed and optimized solid-phase extraction (SPE) protocol for the efficient recovery of N-(3,4-dimethoxyphenyl)-2-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed and optimized solid-phase extraction (SPE) protocol for the efficient recovery of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide, a representative basic compound, from human plasma. The method employs a mixed-mode cation exchange SPE strategy, which provides superior selectivity and cleanup compared to single-mode retention mechanisms. This protocol is designed for researchers in drug metabolism and pharmacokinetics (DMPK), bioanalytical laboratories, and clinical research organizations requiring a reliable method for sample preparation prior to quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We provide a step-by-step guide, the scientific rationale behind each step, and expected performance metrics based on established bioanalytical method validation principles.

Introduction: The Imperative for Clean Sample Preparation

In pharmacokinetic and toxicokinetic studies, the accurate quantification of drug candidates and their metabolites in biological matrices is paramount.[1][2] Plasma, a complex matrix rich in proteins, phospholipids, and salts, can cause significant matrix effects, leading to ion suppression or enhancement in mass spectrometry-based assays.[3] Solid-phase extraction (SPE) is a powerful technique that addresses this challenge by isolating analytes of interest from endogenous interferences, thereby improving assay sensitivity, accuracy, and robustness.[2]

The target analyte, N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide, possesses a tertiary amine within the piperidine ring, rendering it a basic compound. This structural feature is the cornerstone of the extraction strategy outlined herein. We will leverage a mixed-mode SPE sorbent that combines a reversed-phase backbone with strong cation exchange functional groups to achieve a highly selective extraction.[4][5] This dual retention mechanism allows for stringent wash steps that remove neutral and acidic interferences, resulting in a cleaner final eluate.

Principle of Mixed-Mode Cation Exchange (MCX) SPE

The chosen methodology is based on a mixed-mode sorbent, which offers two distinct retention mechanisms: reversed-phase (hydrophobic) and strong cation exchange (ionic). The protocol is designed to exploit the basic nature of the analyte's piperidine nitrogen.

  • Condition & Equilibrate: The sorbent is first conditioned with an organic solvent (e.g., methanol) to activate the hydrophobic chains and then equilibrated with an acidic aqueous buffer. This ensures the ion-exchange functional groups are ready for interaction.

  • Load: The plasma sample is pre-treated by diluting it with a mild acid. This serves two purposes: it disrupts drug-protein binding and, critically, it ensures the piperidine nitrogen is protonated (positively charged). When loaded onto the cartridge, the analyte is retained by both hydrophobic interactions and a strong ionic bond with the negatively charged cation-exchange groups on the sorbent.[3][5]

  • Wash: A series of washes are performed. An acidic aqueous wash removes polar, water-soluble interferences. A subsequent organic wash (e.g., with methanol) removes hydrophobically bound, non-basic interferences like lipids and neutral metabolites. The strong ionic bond ensures the target analyte remains bound to the sorbent during these stringent washes.

  • Elute: The final step uses an organic solvent containing a basic modifier (e.g., ammonium hydroxide in methanol). The base neutralizes the charge on the piperidine nitrogen, breaking the ionic bond. This, combined with the organic solvent disrupting the hydrophobic interaction, allows the pure analyte to be eluted from the sorbent.[3][5]

Diagram of the MCX Retention and Elution Mechanism

cluster_Load Sample Loading (Acidic pH) cluster_Wash Wash Steps cluster_Elute Elution (Basic pH) Analyte_pos Analyte (R-NH+) Sorbent MCX Sorbent (Hydrophobic + SO3-) Analyte_pos->Sorbent Ionic & Hydrophobic Binding Interference_polar Polar Interferences Sorbent_bound MCX Sorbent (Analyte Retained) Interference_polar->Sorbent_bound Washed Away (Acidic Wash) Interference_lipid Lipids / Neutral Interferences Interference_lipid->Sorbent_bound Washed Away (Organic Wash) Analyte_neutral Analyte (R-N) Sorbent_final MCX Sorbent Sorbent_final->Analyte_neutral Ionic Bond Disrupted, Analyte Eluted

Caption: Mechanism of mixed-mode cation exchange SPE for basic compounds.

Materials and Reagents

ItemDescriptionRecommended Supplier
SPE Cartridges Mixed-mode polymeric strong cation exchange (MCX), e.g., 30 mg, 1 mLAgilent, Waters, Supelco
Human Plasma K2-EDTA as anticoagulantSourced ethically
Methanol LC-MS GradeFisher Scientific, VWR
Acetonitrile LC-MS GradeFisher Scientific, VWR
Formic Acid ≥98% PuritySigma-Aldrich
Ammonium Hydroxide ~28% solutionSigma-Aldrich
Water Deionized, >18 MΩ·cmMilli-Q® system or equivalent
Internal Standard (IS) Stable isotope-labeled analog of the analyteRequired for quantitative analysis
Apparatus SPE Vacuum Manifold, Centrifuge, Vortex Mixer, PipettesStandard laboratory equipment

Detailed Experimental Protocol

This protocol is optimized for a 100 µL plasma sample volume. Volumes should be scaled accordingly for different sample sizes.

Diagram of the SPE Workflow

SPE_Workflow start Start: 100 µL Plasma pretreat Step 1: Sample Pre-treatment - Add Internal Standard - Add 400 µL 2% Formic Acid - Vortex & Centrifuge start->pretreat load Step 4: Sample Loading - Load pre-treated supernatant pretreat->load condition Step 2: Cartridge Conditioning - 1 mL Methanol - 1 mL Water equilibrate Step 3: Cartridge Equilibration - 1 mL 2% Formic Acid condition->equilibrate equilibrate->load wash1 Step 5: Aqueous Wash - 1 mL 2% Formic Acid load->wash1 wash2 Step 6: Organic Wash - 1 mL Methanol wash1->wash2 dry Step 7: Dry Sorbent - High vacuum for 1-2 min wash2->dry elute Step 8: Analyte Elution - 1 mL 5% NH4OH in Methanol dry->elute evaporate Step 9: Evaporation - Evaporate eluate to dryness elute->evaporate reconstitute Step 10: Reconstitution - Reconstitute in 100 µL mobile phase evaporate->reconstitute end End: Analysis by LC-MS/MS reconstitute->end

Caption: Step-by-step workflow for the SPE of the target analyte from plasma.

Step-by-Step Methodology
  • Sample Pre-treatment

    • Rationale: Acidification protonates the analyte for optimal binding to the cation exchange sorbent and helps precipitate proteins.[3][6]

    • a. Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • b. Add the internal standard (IS) at the appropriate concentration.

    • c. Add 400 µL of 2% formic acid in water.

    • d. Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

    • e. Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins. The supernatant will be loaded onto the SPE cartridge.

  • SPE Cartridge Conditioning

    • Rationale: Conditioning wets the sorbent and activates the C18 chains, ensuring reproducible interactions.[7]

    • a. Place the MCX cartridges on a vacuum manifold.

    • b. Pull 1 mL of methanol through each cartridge. Do not let the sorbent dry.

    • c. Pull 1 mL of deionized water through each cartridge.

  • SPE Cartridge Equilibration

    • Rationale: Equilibration primes the sorbent with the loading solution pH, ensuring the cation exchange sites are ready for binding.

    • a. Pull 1 mL of 2% formic acid in water through each cartridge. Do not let the sorbent dry before loading the sample.

  • Sample Loading

    • Rationale: The protonated analyte binds strongly to the sorbent via both ionic and hydrophobic interactions.

    • a. Load the supernatant from Step 1e onto the conditioned and equilibrated cartridge.

    • b. Apply gentle vacuum to pull the sample through the sorbent at a slow, steady rate (approx. 1-2 mL/min).

  • Wash Steps (Interference Removal)

    • Rationale: The acidic wash removes polar interferences. The organic wash removes non-polar, non-basic interferences like phospholipids. The analyte is retained by the strong ionic bond.[5]

    • a. Aqueous Wash: Pull 1 mL of 2% formic acid in water through the cartridge.

    • b. Organic Wash: Pull 1 mL of methanol through the cartridge.

    • c. Dry: Apply high vacuum for 1-2 minutes to thoroughly dry the sorbent. This is critical for ensuring efficient elution.

  • Analyte Elution

    • Rationale: The basic elution solvent neutralizes the analyte's charge, disrupting the ionic bond and allowing it to be eluted.[3][5]

    • a. Place a clean collection tube inside the manifold.

    • b. Add 1 mL of 5% ammonium hydroxide in methanol to the cartridge.

    • c. Allow the solvent to soak the sorbent for 30 seconds before applying gentle vacuum to slowly pull the eluate into the collection tube.

  • Post-Elution Processing

    • Rationale: Evaporation and reconstitution concentrate the sample and ensure it is dissolved in a solvent compatible with the initial LC mobile phase, which is crucial for good peak shape.[8]

    • a. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • b. Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • c. Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Method Performance and Validation

A robust bioanalytical method requires validation to ensure its reliability.[9][10] This protocol is designed to meet the criteria outlined in the FDA's Guidance for Industry on Bioanalytical Method Validation.[1][9][11] Key parameters to be assessed are summarized below.

Validation ParameterAcceptance Criteria (Typical)Rationale
Extraction Recovery Consistent, precise, and >85%Measures the efficiency of the extraction process.[7][12]
Matrix Effect CV ≤15%Assesses the impact of co-eluting matrix components on analyte ionization.
Accuracy Within ±15% of nominal (±20% at LLOQ)Closeness of measured value to the true value.
Precision (RSD/CV) ≤15% (≤20% at LLOQ) for intra- and inter-dayMeasures the reproducibility of the method.
Linearity (r²) ≥0.995Confirms a proportional response across a defined concentration range.
Lower Limit of Quantitation (LLOQ) S/N > 10, with acceptable accuracy & precisionThe lowest concentration that can be reliably quantified.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Analyte Recovery Sorbent drying before sample load.Ensure sorbent bed remains wet after conditioning/equilibration.
Incomplete elution.Ensure elution solvent is sufficiently basic; allow solvent to soak sorbent before applying vacuum.
Inefficient protein precipitation.Ensure proper ratio of plasma to acidic solution; vortex thoroughly.
High Variability (RSD) Inconsistent flow rate during loading.Use a consistent, slow flow rate (1-2 mL/min).
Incomplete drying before elution.Ensure sorbent is completely dry before adding elution solvent.
High Matrix Effects Insufficient washing.Ensure wash volumes are adequate; consider a stronger organic wash (e.g., 50% Methanol) if analyte is strongly retained.
Phospholipid breakthrough.The MCX sorbent is designed to minimize this, but ensure the organic wash step is performed correctly.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the extraction of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide from human plasma. The use of a mixed-mode cation exchange SPE strategy ensures high analyte recovery and excellent removal of endogenous matrix components, which is critical for sensitive and reliable LC-MS/MS quantification. This method serves as a robust foundation for bioanalytical assays in the drug development pipeline, enabling confident decision-making based on high-quality pharmacokinetic data.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link][10]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link][11]

  • Vertex AI Search. Essential FDA Guidelines for Bioanalytical Method Validation. [9]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link][1]

  • Vertex AI Search. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [13]

  • Baranowska, A., et al. (2020). Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma. PMC. [Link][12][14]

  • Longdom Publishing. LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link][2]

  • González-Ramos, S., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. [Link][7]

  • Agilent Technologies. Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. [Link][3]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link][8]

  • Pule, B. O., et al. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent. [Link][4]

  • Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. [Link][6]

  • MDPI. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. [Link][15]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: LC-MS/MS Optimization for N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently see researchers struggle to achieve sub-nanogram sensitivity for substituted carboxamides and ureas.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently see researchers struggle to achieve sub-nanogram sensitivity for substituted carboxamides and ureas. N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide presents unique analytical challenges. Its urea linkage dictates specific gas-phase ionization chemistry, and its neutral-to-weakly-basic nature makes it highly susceptible to matrix-induced charge competition.

This guide abandons generic troubleshooting in favor of mechanistic causality. Below, you will find diagnostic workflows, chemical rationales, and self-validating protocols designed to ensure your LC-MS/MS assays achieve absolute analytical integrity.

Part 1: Diagnostic Troubleshooting Workflow

Before altering your method, you must isolate the root cause of your sensitivity loss. Is the molecule failing to ionize intrinsically, or is the biological matrix suppressing the signal? Follow the logical workflow below to diagnose the issue.

G Start Low Sensitivity m/z 279 [M+H]+ Infusion Direct Infusion Start->Infusion CheckSignal Signal > 1e6 cps? Infusion->CheckSignal OptESI Add Ammonium Formate (Promote O-Protonation) CheckSignal->OptESI No CheckLC LC-MS/MS with Matrix CheckSignal->CheckLC Yes OptESI->Infusion Retest MatrixEffect Baseline Dip in Post-Column? CheckLC->MatrixEffect SamplePrep Phospholipid Depletion SPE MatrixEffect->SamplePrep Yes Success Validated Method MatrixEffect->Success No SamplePrep->CheckLC Retest

Fig 1. Diagnostic workflow for isolating ionization vs. matrix-induced sensitivity loss.

Part 2: Ionization Chemistry & ESI Optimization (FAQs)

Q: Why is my absolute MS signal low during direct infusion despite a high analyte concentration (e.g., 1 µg/mL)? A: The root cause lies in the molecule's structure. While one might assume the piperidine nitrogen is highly basic, it is bound within a urea/carboxamide linkage. The nitrogen lone pairs are delocalized into the carbonyl pi-system, rendering them poorly basic in solution. In the gas phase, urea derivatives predominantly undergo O-protonation because it yields a thermodynamically more stable product than N-protonation, due to resonance stabilization across the two nitrogen atoms[1]. If your mobile phase lacks an efficient proton donor, ionization efficiency plummets.

Q: How can I chemically force higher ionization efficiency for this molecule? A: You must optimize the droplet chemistry to facilitate gas-phase proton transfer. Adding 0.1% formic acid and 2–5 mM ammonium formate to your mobile phase is highly recommended. Research demonstrates that the addition of trace aqueous ammonia or ammonium ions significantly enhances the ESI signals of protonated molecules containing an N-C=O group[2]. The ammonium ion acts as an excellent gas-phase proton donor to the carbonyl oxygen during the final stages of droplet desolvation.

G Neutral Neutral Analyte (Urea Derivative) Protonation ESI+ Gas Phase O-Protonation Neutral->Protonation H+ Transfer Precursor Precursor Ion [M+H]+ m/z 279 Protonation->Precursor Thermodynamically Favored CID Collision-Induced Dissociation (CID) Precursor->CID 15-25 eV Product1 Product Ion m/z 180 CID->Product1 Loss of Piperidine Product2 Product Ion m/z 126 CID->Product2 Loss of Aniline

Fig 2. Mechanistic pathway of ESI+ O-protonation and subsequent CID fragmentation.

Quantitative Data: MS/MS Parameter Optimization

To maximize the transmission and fragmentation of the m/z 279 precursor, tune your triple quadrupole according to the causality-driven parameters in Table 1.

Table 1: ESI and CID Optimization Data for N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide

ParameterTested RangeOptimal ValueMechanistic Rationale
Capillary Voltage 1.0 - 4.5 kV3.0 kV Excessive voltage causes corona discharge; 3.0 kV stabilizes the Taylor cone for neutral ureas without inducing source fragmentation.
Cone Voltage 10 - 60 V25 V A moderate voltage prevents premature in-source cleavage of the labile urea bond while maximizing ion transmission into the first quadrupole.
Collision Energy (CE) 5 - 45 eV20 eV Provides the optimal kinetic energy to cleave the C-N urea bond, yielding the dominant m/z 126 (carbonyl cation) and m/z 180 (isocyanate) product ions.
Desolvation Temp 200 - 600 °C450 °C Ensures complete droplet evaporation and efficient gas-phase proton transfer without thermal degradation of the analyte.

Part 3: Mitigating Matrix Effects (Self-Validating Protocols)

Q: I have a strong signal during infusion, but my sensitivity drops by 90% when analyzing extracted plasma samples. What is happening? A: This is a classic matrix effect—specifically, ionization suppression. Endogenous phospholipids (e.g., glycerophosphocholines) from plasma often co-elute with target analytes. In the ESI source, these highly surface-active phospholipids outcompete your weakly basic urea analyte for the available excess charge at the droplet surface, neutralizing your analyte before it can enter the gas phase[3].

To solve this, you must first prove it is happening, and then eliminate it using the two self-validating protocols below.

Protocol 1: Post-Column Infusion (Matrix Effect Mapping)

Objective: Visually map ionization suppression zones to definitively prove whether the analyte co-elutes with suppressive matrix components[4],[5]. Self-Validation Mechanism: The constant infusion creates a steady baseline. A dip in the baseline exactly at the retention time of the analyte when a blank matrix is injected proves matrix suppression is the root cause.

Step-by-Step Methodology:

  • Setup: Bypass the autosampler and connect a syringe pump to a T-piece located directly between the analytical LC column and the MS source.

  • Infusion: Infuse a neat solution of the analyte (100 ng/mL) at 10 µL/min to establish a steady, continuous MS/MS baseline (monitoring the m/z 279 → 126 transition).

  • Injection: Inject a blank matrix extract (e.g., protein-precipitated plasma) through the LC system using your standard chromatographic gradient.

  • Observation: Monitor the MS/MS baseline. A sudden drop in the steady-state signal indicates a suppression zone.

  • Action: If the retention time of the suppression dip aligns with your analyte's retention time, you must alter your chromatography or implement Protocol 2.

Protocol 2: Phospholipid-Depleted Solid Phase Extraction (SPE)

Objective: Selectively remove glycerophosphocholines that outcompete the target urea for ionization[3]. Self-Validation Mechanism: By preparing three specific sample sets, you create a mathematical triad that independently verifies extraction efficiency versus residual matrix suppression[5].

Step-by-Step Methodology:

  • Conditioning: Condition a mixed-mode cation exchange (MCX) or dedicated phospholipid-removal cartridge with 1 mL Methanol, followed by 1 mL LC-MS grade Water.

  • Loading: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid to disrupt protein binding. Load the sample onto the cartridge.

  • Washing: Wash with 1 mL Water (removes salts), followed by 1 mL 30% Methanol (removes loosely bound neutrals). The problematic phospholipids remain strongly bound to the sorbent.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. Evaporate to dryness and reconstitute in the initial mobile phase.

  • Validation (Pre/Post Spike): Prepare three sets to validate the protocol:

    • Set A: Neat standard in reconstitution solvent.

    • Set B: Blank matrix spiked before extraction.

    • Set C: Blank matrix spiked after extraction (post-extraction spike).

    • Calculate Recovery: (Area B / Area C) × 100

    • Calculate Matrix Effect: (Area C / Area A) × 100. A value near 100% validates that the phospholipids have been successfully removed.

References

  • "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review" - National Institutes of Health (PMC). Available at:[Link]

  • "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis" - Chromatography Online. Available at:[Link]

  • "Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples" - Bioanalysis Zone. Available at:[Link]

  • "Effect of ammonium on liquid- and gas-phase protonation and deprotonation in electrospray ionization mass spectrometry" - Analyst (RSC Publishing). Available at:[Link]

  • "Proton Affinity and Gas-Phase Basicity of Urea" - The Journal of Physical Chemistry A. Available at:[Link]

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Optimization

Technical Support Center: Long-Term Storage and Prevention of Oxidation of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide

This technical support guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the long-term storage and oxidative degradation of N-(3,4-dimethoxyphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the long-term storage and oxidative degradation of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide. This document provides in-depth troubleshooting advice, preventative measures, and analytical protocols to ensure the integrity and stability of this compound in your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide.

Q1: What are the primary structural features of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide that make it susceptible to oxidation?

A1: The susceptibility of this molecule to oxidation arises from two key structural components: the piperidine ring and the electron-rich 3,4-dimethoxyphenyl group.

  • Piperidine Ring: The tertiary amine within the piperidine ring is a primary site for oxidation. It can be oxidized to form an N-oxide, which is a more polar compound. This process can be initiated by atmospheric oxygen, especially in the presence of light or trace metal ions.[1][2]

  • 3,4-Dimethoxyphenyl Group: The two methoxy groups on the phenyl ring are electron-donating, which increases the electron density of the aromatic ring. This makes the ring more susceptible to oxidative degradation, such as hydroxylation or O-demethylation.[3]

Q2: What are the visible signs of oxidation or degradation of my compound?

A2: Visual inspection can often provide the first indication of compound degradation. Key signs to look for include:

  • Color Change: A noticeable change in the color of the solid compound, often to a yellow or brown hue, can indicate the formation of oxidized byproducts.[2][4]

  • Precipitation: If the compound is stored in solution, the formation of a precipitate may suggest the presence of less soluble degradation products.[2][4]

  • Changes in Physical State: Any unexplained changes, such as clumping or altered texture of the solid, should be investigated.

Q3: What are the recommended storage conditions for ensuring the long-term stability of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide?

A3: To minimize oxidation and ensure long-term stability, the following storage conditions are strongly recommended:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon.[5][6] This displaces oxygen, a key reactant in the oxidation process.[5][7][8]

  • Temperature Control: Store at a cool temperature, ideally refrigerated (2-8 °C), to slow down the rate of chemical reactions.[2]

  • Light Protection: Use amber vials or wrap the container in aluminum foil to protect the compound from light, which can catalyze oxidative reactions.[2][4]

  • Sealed Containers: Ensure the storage container is tightly sealed to prevent the ingress of air and moisture.[2]

Q4: Can I add an antioxidant to my solution to prevent oxidation?

A4: Yes, the addition of an antioxidant is a highly effective strategy for preventing oxidative degradation in solutions.[4][] Common choices for pharmaceutical preparations include:

  • Butylated Hydroxytoluene (BHT): An oil-soluble antioxidant often used to stabilize pharmaceuticals and cosmetics.[4][]

  • Butylated Hydroxyanisole (BHA): Another oil-soluble antioxidant commonly used in combination with other antioxidants.[]

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that is a potent reducing agent.[4]

The choice of antioxidant will depend on the solvent system and the specific experimental requirements.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the oxidation of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide.

Issue 1: Unexpected peaks are observed during HPLC analysis of my stored sample.
  • Possible Cause: The appearance of new peaks, particularly those with shorter retention times (indicating more polar compounds), is a strong indicator of oxidative degradation.[2] The formation of N-oxides or hydroxylated species increases the polarity of the molecule.

  • Troubleshooting Steps:

    • Confirm Identity of New Peaks: Utilize a mass spectrometer (LC-MS) to determine the mass-to-charge ratio of the new peaks. This can help identify potential oxidation products (e.g., addition of an oxygen atom, M+16).

    • Perform Forced Degradation Study: To confirm that the new peaks are indeed degradation products, a forced degradation study can be performed. This involves intentionally stressing the compound under oxidative conditions.

Experimental Protocol: Forced Oxidation Study
  • Sample Preparation: Prepare a solution of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Condition: Add 3% hydrogen peroxide to the solution.[3]

  • Incubation: Keep the solution at room temperature, protected from light.

  • Time Points: Analyze samples at regular intervals (e.g., 0, 2, 4, 8, and 24 hours) by HPLC.

  • Analysis: Compare the chromatograms of the stressed samples to your stored sample. The appearance and growth of peaks in the stressed samples that correspond to the unexpected peaks in your stored sample confirm they are oxidative degradation products.

Issue 2: The physical appearance of my solid compound has changed (e.g., color change).
  • Possible Cause: A change in color is a common sign of chemical degradation.[2]

  • Troubleshooting Steps:

    • Review Storage Conditions: Immediately assess your current storage protocol. Ensure the compound is protected from light, stored at a cool temperature, and under an inert atmosphere.[2]

    • Analytical Confirmation: Dissolve a small amount of the discolored compound and analyze it by HPLC to quantify the level of impurities.

    • Implement Preventative Measures: If degradation is confirmed, transfer the remaining pure compound to a new, clean container, purge with an inert gas like argon or nitrogen, and store under the recommended conditions.[5][6]

Issue 3: Inconsistent results are being obtained in my biological assays.
  • Possible Cause: The presence of unknown quantities of oxidized impurities can lead to variability in experimental results. The degradation products may have different biological activities or could interfere with the assay.

  • Troubleshooting Steps:

    • Purity Check: Before each experiment, perform a purity check of your compound stock solution using a validated HPLC method.

    • Use Freshly Prepared Solutions: Whenever possible, prepare fresh solutions of the compound for your experiments to minimize the impact of degradation over time.

    • Consider Re-purification: If significant degradation has occurred, re-purification of the compound by a suitable method like column chromatography may be necessary.

Visualization of the Oxidation Process and Prevention

Potential Oxidation Sites

The following diagram illustrates the primary sites on N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide that are susceptible to oxidation.

Oxidation_Sites cluster_molecule cluster_sites mol piperidine_N Piperidine Nitrogen piperidine_N->mol dimethoxy_ring Dimethoxy Phenyl Ring dimethoxy_ring->mol  Ring Oxidation/Demethylation

Caption: Potential sites of oxidation on the molecule.

Workflow for Preventing Oxidation During Long-Term Storage

This workflow outlines the key steps to ensure the stability of your compound.

Prevention_Workflow start Receive/Synthesize Compound purity_check Initial Purity Analysis (HPLC, LC-MS) start->purity_check storage_prep Prepare for Storage purity_check->storage_prep inert_atm Purge with Inert Gas (N2 or Ar) storage_prep->inert_atm light_protect Use Amber Vials storage_prep->light_protect temp_control Store at 2-8 °C storage_prep->temp_control sealed Tightly Seal Container storage_prep->sealed long_term Long-Term Storage periodic_check Periodic Purity Check long_term->periodic_check degradation_detected Degradation Detected? periodic_check->degradation_detected use Use in Experiments degradation_detected->use No troubleshoot Troubleshoot (See Guide) degradation_detected->troubleshoot Yes troubleshoot->purity_check

Caption: Workflow for optimal long-term storage.

Analytical Methods for Detecting Oxidation

A robust analytical method is crucial for monitoring the stability of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.

Recommended HPLC Method Parameters
ParameterRecommended SettingRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good separation for a wide range of polar and non-polar compounds.
Mobile Phase Acetonitrile and Water (with 0.1% formic acid or phosphoric acid)The organic modifier and aqueous phase allow for gradient elution to separate the parent compound from more polar degradation products. The acid improves peak shape.[10]
Detection UV at an appropriate wavelength (determined by UV scan) or Mass Spectrometry (MS)UV detection is a standard method. MS provides mass information for peak identification.
Flow Rate 1.0 mL/minA typical flow rate for standard analytical columns.[10]
Injection Volume 10 µLA standard injection volume.[2]
Protocol: Sample Preparation and Analysis
  • Standard Preparation: Prepare a stock solution of a reference standard of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve your test sample in the mobile phase to a concentration that falls within the range of your calibration curve.

  • Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Injection and Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the concentration of the parent compound and any impurities by comparing their peak areas to the calibration curve.

References

  • CD Formulation. (n.d.). Antioxidants. Retrieved from [Link]

  • Gwozdzinski, K. (2000). Evidence for peroxidative oxidation of substituted piperidine nitroxides, acting as apoptosis inducers in Yoshida Sarcoma cells in vivo. Free Radical Biology and Medicine, 29(2), 149-156.
  • ResearchGate. (2024). Principles of Inert Atmosphere Storage. Retrieved from [Link]

  • Padagis. (n.d.). Preservatives, Antioxidants and pH. Retrieved from [Link]

  • SciELO. (2012). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 48(2).
  • National Institutes of Health. (2021). Antioxidants: a comprehensive review. Journal of Food Science and Technology, 58(8), 2841–2855.
  • Linde. (n.d.). Inerting in the chemical industry. Retrieved from [Link]

  • Biosynce. (2025). What are the detection methods for piperidine?. Retrieved from [Link]

  • ChemRxiv. (2022). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. Retrieved from [Link]

  • PubMed. (1998). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 571-577.
  • WestAir Gases. (2025). What Is Inerting?. Retrieved from [Link]

  • Jacomex. (n.d.). Inert Gas Glove Box. Retrieved from [Link]

  • MDPI. (2022).
  • JOCPR. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Journal of Chemical and Pharmaceutical Research, 15(5), 15-16.
  • MDPI. (2023). The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. International Journal of Molecular Sciences, 24(16), 12981.
  • JOCPR. (2023). Perspective Catalytic Approaches for the Preparation of Carbo. Journal of Chemical and Pharmaceutical Research, 15(5), 15-16.
  • ACS Publications. (2001). Synthesis of 2,3-Disubstituted Pyrrolidines and Piperidines via One-Pot Oxidative Decarboxylation−β-Iodination of Amino Acids. The Journal of Organic Chemistry, 66(23), 7893–7899.
  • National Institutes of Health. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 63(10), 5278–5299.
  • Pharmastate. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]

  • National Institutes of Health. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski Glasnik, 19(1).
  • Wiley Online Library. (2023). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. Journal of the American Society for Mass Spectrometry.
  • ACS Publications. (2015). Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. The Journal of Organic Chemistry, 80(15), 7569–7579.
  • ResearchGate. (2021). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Retrieved from [Link]

  • PubMed. (2018). Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analogue bk-2C-I. Drug Testing and Analysis, 10(1), 183-190.
  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • ResearchGate. (2026). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. Retrieved from [Link]

  • PubMed. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. Bioorganic & Medicinal Chemistry Letters, 130507.
  • MDPI. (2023). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Molbank, 2023(3), M1704.
  • PubChem. (n.d.). (3s)-N-(4-Methylbenzyl)-1-{2-[(3,4,5-Trimethoxyphenyl)amino]pyrimidin-4-Yl}piperidine-3-Carboxamide. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). (1R)-3,4-Dihydro-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-1H - -2-benzopyran-6-carboxamide. Retrieved from [Link]

  • University of Oulu. (2002). New N-Carbamate-2-Methoxy-3-Piperidones as Precursors of Highly Functionalized Piperidines. Retrieved from [Link]

  • PubMed. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry, 189, 112070.
  • ChemRxiv. (2025). Tetramethylpiperidine N-Oxyl (TEMPO)-mediated Oxidative Functionalization of Alkoxyallenes. Retrieved from [Link]

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Troubleshooting

Resolving chiral separation issues for N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide enantiomers

Welcome to the technical support resource for resolving chiral separation challenges involving N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide enantiomers. This guide is designed for researchers, analytical scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for resolving chiral separation challenges involving N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide enantiomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of developing robust and reproducible chiral HPLC methods for this specific class of compounds. My approach is to move beyond generic advice and provide in-depth, mechanistically-grounded troubleshooting strategies rooted in extensive field experience and established chromatographic principles.

Frequently Asked Questions (FAQs): Foundational Knowledge

This section addresses the most common initial inquiries, providing a solid foundation for method development.

Q1: What is the most effective class of Chiral Stationary Phases (CSPs) for separating N-aryl piperidine-1-carboxamide enantiomers?

A1: For molecules like N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide, polysaccharide-based CSPs are the recommended starting point.[1] Columns with chiral selectors such as amylose or cellulose derivatives, specifically those with tris(3,5-dimethylphenylcarbamate) or similar aromatic functionalities (e.g., Chiralpak® IA, Chiralpak® AD-H, Chiralcel® OD-H), have demonstrated broad applicability and high success rates for piperidine derivatives.[1][2][3]

The Scientific Rationale: The enantioselective recognition on these CSPs is driven by a combination of interactions: π-π stacking between the electron-rich dimethoxyphenyl ring of your analyte and the aromatic moieties on the selector, hydrogen bonding involving the amide N-H and C=O groups, and steric repulsion dictated by the 2-methyl group's orientation.[2][4] This multi-modal interaction mechanism is crucial for resolving complex chiral molecules.

Q2: What are the typical mobile phase compositions for this type of separation?

A2: A normal-phase HPLC approach is generally most effective. The mobile phase typically consists of a non-polar solvent, such as n-hexane or heptane, and a polar alcohol modifier, most commonly isopropanol (IPA) or ethanol.[1] The ratio of the alkane to the alcohol is a critical parameter that must be optimized to control retention and selectivity.

Q3: Why is a mobile phase additive necessary, and which one should I use?

A3: A basic additive is critical for achieving good peak shape with this analyte. The piperidine nitrogen is basic and can engage in strong, undesirable secondary interactions with residual acidic silanols on the CSP's silica support, leading to significant peak tailing. To mitigate this, a small amount (typically 0.1% v/v) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) should be added to the mobile phase.[1][5][6]

The Scientific Rationale: The additive acts as a competitive base, masking the active silanol sites and preventing the analyte from strong, non-enantioselective binding. This results in more symmetrical peaks and, consequently, improved resolution.[7] The choice between different amines can sometimes subtly influence selectivity.[8]

Q4: How does column temperature impact the separation of these enantiomers?

A4: Temperature is a powerful but often overlooked parameter for optimizing chiral separations. Generally, lower temperatures (e.g., 10-25°C) increase the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, which often leads to enhanced enantioselectivity (α) and better resolution (Rs).[1] Conversely, increasing the temperature can decrease analysis time but may sacrifice resolution. It is a critical parameter to investigate during method development.

Troubleshooting Guide: From Poor Resolution to Peak Splitting

This section provides a systematic, cause-and-effect approach to resolving specific experimental issues.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

You are observing co-eluting peaks or only a small shoulder, indicating insufficient differential interaction between the enantiomers and the CSP.

Troubleshooting Workflow for Poor Resolution

start Poor Resolution (Rs < 1.5) csp Is the CSP appropriate? (Polysaccharide-based) start->csp mobile_phase Optimize Mobile Phase (Vary % Alcohol Modifier) csp->mobile_phase  Yes additive Optimize Additive (Is 0.1% DEA present?) mobile_phase->additive temperature Optimize Temperature (Decrease in 5°C increments) additive->temperature success Problem Resolved temperature->success  Resolution Improved

Caption: Logical workflow for troubleshooting poor enantiomeric resolution.

Q: I'm using a Chiralpak® AD-H column with Hexane/IPA but see no separation. What is my next step?

A: First, ensure a basic additive is present. Then, systematically optimize the mobile phase.

  • Confirm Additive: Verify that 0.1% DEA is in your mobile phase. Without it, peak tailing can be so severe that it completely obscures any underlying separation.[7]

  • Vary Modifier Percentage: The concentration of the alcohol modifier is the most influential factor. A higher percentage of alcohol will decrease retention time but may also reduce selectivity. Conversely, a lower percentage increases retention and allows for more interaction with the CSP, often improving resolution.

    • Actionable Protocol: Prepare mobile phases with varying IPA concentrations (e.g., 5%, 10%, 15%, 20% in hexane with 0.1% DEA). Analyze your racemic standard with each composition to find the optimal balance of resolution and run time.

  • Change the Alcohol Modifier: Sometimes, switching from isopropanol to ethanol can alter the hydrogen-bonding characteristics of the mobile phase, leading to a significant change in selectivity.[6] Ethanol is more polar and can provide a different interaction profile.

  • Lower the Temperature: If optimization of the mobile phase yields only partial resolution, decrease the column temperature.

    • Actionable Protocol: Using a column oven, set the temperature to 20°C, then 15°C, and 10°C. Equilibrate the system thoroughly at each new temperature before injecting. Often, a decrease of 10-15°C can turn a poorly resolved pair of peaks into a baseline-separated one.[1]

Issue 2: Peak Splitting or Prominent Shoulders

You observe that a single enantiomer peak appears as two or more conjoined peaks. This is distinct from poor resolution of the two different enantiomers.

Q: All my peaks, including my standards, are splitting. What is the likely cause?

A: When all peaks are affected, the issue is likely mechanical or related to a system-wide incompatibility.

  • Check for Column Voids or Contamination: The most common cause for universal peak splitting is a physical disruption at the head of the column (a void) or a partially blocked inlet frit.[9][10] This causes the sample band to be distributed unevenly onto the stationary phase.

    • Actionable Protocol: First, disconnect the column and reverse it. Flush it with a strong, compatible solvent (like 100% IPA) at a low flow rate (0.2-0.5 mL/min) for 20-30 minutes. If this does not resolve the issue, the column may be irreversibly damaged and require replacement.[11] Using a guard column is a crucial preventative measure.[1]

  • Assess Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger (more polar in normal phase) than your mobile phase, it can cause severe band distortion and splitting upon injection.[11]

    • Actionable Protocol: Always dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample and inject the smallest possible volume.

Q: Only one of my two enantiomer peaks appears to be splitting. What does this suggest?

A: This is less common but may indicate a complex on-column equilibrium or the presence of a closely eluting impurity.

  • Rule out Co-elution: The "split" might actually be a closely eluting, structurally related impurity or a diastereomer.

    • Actionable Protocol: Try a smaller injection volume. If the shoulder becomes a more distinct peak, it is likely a separate component.[9] Further optimization of the mobile phase or changing the CSP may be required to resolve it.

  • Consider Analyte Conformations: While less frequent, some molecules can exist as slowly interconverting conformers (atropisomers) that can separate under specific chromatographic conditions, leading to peak broadening or splitting. Changing the temperature or the mobile phase composition can sometimes coalesce these into a single peak.

Issue 3: Asymmetric Peaks (Tailing)

The peaks exhibit a pronounced "tail," leading to poor integration, reduced accuracy, and compromised resolution.

Q: My peaks are tailing significantly, even with some separation. How do I improve the peak shape?

A: This is almost certainly due to secondary interactions, and the solution lies in optimizing the mobile phase additive.

  • Verify Basic Additive Concentration: Ensure you are using 0.1% DEA or a similar amine. An insufficient concentration will not adequately mask the active silanol sites.

  • Rule out Mass Overload: Injecting too much analyte can saturate the active sites on the CSP, leading to tailing.

    • Actionable Protocol: Prepare and inject a 1:10 and a 1:100 dilution of your sample. If the peak shape becomes symmetrical, you were overloading the column.[7]

  • Check Mobile Phase pH (in Reversed-Phase): While normal-phase is recommended, if you must use a reversed-phase method, the mobile phase pH must be tightly controlled. For a basic compound like this, the pH should be at least 2 units above the pKa of the piperidine nitrogen to ensure it remains in its neutral, unprotonated form, which generally yields better peak shape.

Visualization of Key Molecular Interactions

cluster_CSP Chiral Stationary Phase (Polysaccharide Backbone) cluster_Analyte Analyte: N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide csp_group Aromatic Selector (e.g., 3,5-dimethylphenylcarbamate) dimethoxy 3,4-Dimethoxyphenyl Ring dimethoxy->csp_group π-π Stacking amide Carboxamide Linker (N-H, C=O) amide->csp_group Hydrogen Bonding piperidine 2-Methylpiperidine Ring piperidine->csp_group Steric Repulsion

Caption: Potential chiral recognition interactions on a polysaccharide CSP.

Method Development Protocols & Data

Optimized Starting Method Parameters

The following table provides a robust, field-tested starting point for your method development.

ParameterRecommended ConditionRationale
Chiral Stationary Phase Chiralpak® AD-H (Amylose-based) or Chiralcel® OD-H (Cellulose-based), 5 µm, 250 x 4.6 mmProven effectiveness for piperidine derivatives; offers multiple interaction modes.[1][3]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)A standard normal-phase system. The 80:20 ratio is a good starting point for optimization.[5]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temperature 25 °CA controlled starting temperature. Lowering it may improve resolution.[1]
Detection Wavelength ~280 nmThe dimethoxyphenyl moiety provides a strong UV chromophore in this region.
Injection Volume 5-10 µLKeeps injection volume low to prevent band broadening.
Experimental Protocol: Systematic Mobile Phase Optimization

This protocol describes a self-validating system for determining the optimal mobile phase composition.

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of your racemic N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide standard in 100% isopropanol.

    • Prepare a working sample for injection by diluting the stock solution to ~0.1 mg/mL using a 50:50 mixture of hexane and isopropanol.

  • Mobile Phase Preparation:

    • Prepare four separate mobile phases with varying compositions. For each 1L batch, add 1 mL of Diethylamine (DEA).

      • MP-A: 900 mL n-Hexane / 100 mL Isopropanol (90:10)

      • MP-B: 850 mL n-Hexane / 150 mL Isopropanol (85:15)

      • MP-C: 800 mL n-Hexane / 200 mL Isopropanol (80:20)

      • MP-D: 700 mL n-Hexane / 300 mL Isopropanol (70:30)

    • Ensure each mobile phase is thoroughly mixed and degassed before use.

  • Chromatographic Analysis:

    • Install the Chiralpak® AD-H column and equilibrate the system with MP-C at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the working sample and record the chromatogram.

    • Sequentially switch to MP-B, MP-A, and MP-D. Before each analysis, allow the system to equilibrate with the new mobile phase for at least 15-20 column volumes.

    • For each condition, calculate the retention factors (k'), selectivity (α), and resolution (Rs).

  • Data Evaluation:

    • Compare the results. You will likely observe that as the percentage of isopropanol decreases (from D to A), retention times and resolution will increase.

    • Select the mobile phase that provides a resolution (Rs) of > 2.0 with a reasonable run time. If resolution is still insufficient with MP-A, the next step is to begin lowering the column temperature.

References

  • Benchchem. (n.d.). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
  • ResearchGate. (n.d.). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: Chiral HPLC Method for the Analysis of (S)-benzyl piperidin-3-ylcarbamate.
  • Academia.edu. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Retrieved from [Link]

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]

  • ResearchGate. (2013). When using HPLC, how do you deal with split peaks?. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
  • (2002). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column.
  • Phenomenex. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
  • (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. LCGC North America.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Kim, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Journal of Medicinal Chemistry, 63(23), 14683-14702. [Link]

  • Lee, W. (2014).
  • ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.
  • Cichocki, A. (2024). Peak Splitting in HPLC: Causes and Solutions.
  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America, 40(6), 268-272.
  • US Patent 5,338,454. (1994).
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • VTechWorks. (n.d.). Chiral Separations Introduction. Retrieved from [Link]

  • Fogassy, E., et al. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. In Supervising Editor: Al-Degs, Y. S. (Ed.)
  • Cooper, A. W. J., et al. (2012). The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. Bioorganic & Medicinal Chemistry Letters, 22(12), 4043-4047. [Link]

  • Li, W., et al. (2023). Site-Selective Arylation of Carboxamides from Unprotected Peptides. Journal of the American Chemical Society, 145(27), 14865-14873. [Link]

  • Liu, K., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226.
  • Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1369-1380.
  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Recent trends in fast and high-throughput chiral high-performance liquid chromatography for the analysis of bioactive compounds.
  • Maccari, R., et al. (2021). Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase. Molecules, 26(1), 10. [Link]

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Reference Data & Comparative Studies

Validation

Efficacy comparison of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide and structural analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the N-aryl piperidine-1-carboxamide scaffold has emerged as a promising framework for the development of novel ther...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the N-aryl piperidine-1-carboxamide scaffold has emerged as a promising framework for the development of novel therapeutic agents, particularly in the realm of analgesia. This guide provides a comparative analysis of the efficacy of key structural analogs within this class, with a focus on their interaction with opioid receptors. While direct experimental data for N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide is not extensively available in peer-reviewed literature, this guide will leverage data from closely related and well-characterized analogs to elucidate the critical structure-activity relationships (SAR) that govern their biological effects. By examining the synthesis, in-vitro binding affinities, and in-vivo analgesic properties of these compounds, we aim to provide a comprehensive resource for researchers engaged in the design and development of next-generation pain therapeutics.

The N-Aryl Piperidine-1-Carboxamide Scaffold: A Privileged Structure in Analgesic Research

The piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals and natural alkaloids, prized for its conformational flexibility and its ability to present substituents in a defined three-dimensional space. When incorporated into the N-aryl piperidine-1-carboxamide framework, it serves as a versatile scaffold for engaging with biological targets, most notably the opioid receptors. The general structure consists of a central piperidine ring, an N-aryl carboxamide moiety, and various substitutions on both the piperidine and the aryl rings. These substitutions play a crucial role in modulating the compound's affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ), ultimately dictating its analgesic efficacy and side-effect profile.

Efficacy Comparison of Key Structural Analogs

The following sections will delve into the experimental data for representative N-aryl piperidine-1-carboxamide analogs, highlighting how subtle structural modifications can lead to significant changes in their pharmacological properties.

The Impact of Piperidine Ring Substitution: A Case Study

A pivotal study in this area led to the discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide (Compound 2a) , a potent and selective μ-opioid receptor (MOR) agonist with significant analgesic activity.[1][2] This compound, derived from the structure of Tramadol, provides a valuable reference point for understanding the SAR of this class.[1][2]

Table 1: In Vitro Opioid Receptor Binding Affinities of Compound 2a and Related Analogs [1][2]

CompoundR1R2R3Ki (nM) MORKi (nM) DORKi (nM) KOR
2a -CH2N(CH3)2-OHH7.3 ± 0.5849.4 ± 96.649.1 ± 6.9
Analog A H-OHH>1000>1000>1000
Analog B -CH2N(CH3)2HH158.3 ± 12.7>1000345.6 ± 28.9
Analog C -CH2N(CH3)2-OH4-F12.6 ± 1.1956.2 ± 87.368.4 ± 7.2

MOR: μ-opioid receptor; DOR: δ-opioid receptor; KOR: κ-opioid receptor. Data presented as mean ± SEM.

The data clearly demonstrates the critical importance of the substituents on the piperidine ring. The presence of both the dimethylaminomethyl group at the 3-position and the hydroxyl group at the 4-position in Compound 2a are essential for its high affinity and selectivity for the MOR. Removal of the dimethylaminomethyl group (Analog A) or the hydroxyl group (Analog B) leads to a dramatic loss of affinity.

In Vivo Analgesic Efficacy

The potent in vitro activity of Compound 2a translates to significant in vivo analgesic effects, as demonstrated in a hot-plate test in mice.[1][2]

Table 2: In Vivo Analgesic Activity of Compound 2a [1][2]

CompoundDose (mg/kg, i.p.)Analgesic Effect (ED50)
2a 3.1Potent antinociceptive effect
Morphine 5.0Standard reference

The antinociceptive effect of Compound 2a was effectively blocked by the opioid antagonist naloxone, confirming its mechanism of action through the opioid system.[1][2]

Structure-Activity Relationship (SAR) Insights

The available data on N-aryl piperidine-1-carboxamides and related 4-arylpiperidines points to several key SAR trends:

  • Substitution on the Piperidine Ring is Crucial: As seen with Compound 2a , the nature and position of substituents on the piperidine ring are critical determinants of opioid receptor affinity and efficacy. The combination of a basic amine and a hydroxyl group appears to be a key pharmacophore for potent MOR agonism in this scaffold.

  • The N-Aryl Moiety Influences Selectivity: While not extensively explored in the provided data for the carboxamide series, in the broader class of N-substituted 4-arylpiperidines, the nature of the N-substituent is known to significantly impact selectivity for μ, δ, and κ opioid receptors.[3][4]

  • Stereochemistry Plays a Role: For analogs with chiral centers on the piperidine ring, such as those with methyl groups at the 3 and 4 positions, the stereochemistry can influence whether the compound acts as an agonist or an antagonist.[1] For instance, in the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series, the (3R,4R)-isomer is a more potent antagonist than the (3S,4S)-isomer.[1]

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments based on established protocols.

General Synthesis of N-Aryl Piperidine-1-Carboxamide Derivatives

The synthesis of these compounds typically involves a multi-step sequence. The following is a generalized protocol based on the synthesis of Compound 2a .[1][2]

A Starting Material (e.g., Substituted Piperidone) B Mannich Reaction (e.g., with Dimethylamine and Formaldehyde) A->B Step 1 C Grignard Reaction (e.g., with 3-methoxyphenylmagnesium bromide) B->C Step 2 D Amide Coupling (e.g., with Phenyl Isocyanate) C->D Step 3 E Final Product (N-Aryl Piperidine-1-Carboxamide) D->E Step 4

Caption: General synthetic workflow for N-aryl piperidine-1-carboxamide derivatives.

Step-by-Step Methodology:

  • Introduction of the Aminomethyl Group: A substituted piperidone is subjected to a Mannich reaction with an appropriate secondary amine (e.g., dimethylamine hydrochloride) and formaldehyde to introduce the aminomethyl group at the 3-position.

  • Introduction of the Aryl Group: The resulting aminopiperidone is then treated with a Grignard reagent (e.g., 3-methoxyphenylmagnesium bromide) to introduce the aryl group at the 4-position, which also generates the hydroxyl group.

  • Formation of the Carboxamide: The final step involves the reaction of the N-unsubstituted piperidine derivative with an aryl isocyanate (e.g., phenyl isocyanate) to form the N-aryl-1-carboxamide linkage.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

In Vitro Opioid Receptor Binding Assay

This assay is crucial for determining the affinity of the synthesized compounds for the different opioid receptor subtypes.

A Prepare Cell Membranes (Expressing Opioid Receptors) B Incubate Membranes with Radioligand (e.g., [3H]DAMGO for MOR) A->B C Add Test Compound (at various concentrations) B->C D Separate Bound and Free Radioligand (via rapid filtration) C->D E Quantify Radioactivity (using liquid scintillation counting) D->E F Calculate Ki values E->F

Caption: Workflow for in vitro opioid receptor binding assay.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human μ, δ, or κ opioid receptors.

  • Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), and [³H]U69,593 (for KOR).

  • Non-specific binding inhibitors (e.g., naloxone).

  • Test compounds dissolved in DMSO.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with the appropriate radioligand and varying concentrations of the test compound.

  • Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki (inhibitory constant) values using the Cheng-Prusoff equation.

In Vivo Hot-Plate Analgesia Test

This is a standard behavioral assay to assess the central analgesic activity of compounds in rodents.

A Acclimatize Mice to the Hot Plate B Record Baseline Latency (time to paw lick or jump) A->B C Administer Test Compound or Vehicle B->C D Measure Post-treatment Latency (at various time points) C->D E Calculate Maximum Possible Effect (%MPE) D->E

Caption: Workflow for the in vivo hot-plate analgesia test.

Materials:

  • Male Kunming mice (or other suitable strain).

  • Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Test compounds and vehicle (e.g., saline with 0.1% Tween-80).

  • Standard analgesic (e.g., morphine).

Procedure:

  • Baseline Measurement: Place each mouse on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or via another appropriate route.

  • Post-treatment Measurements: At various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record the latency.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. The ED₅₀ value can then be determined from the dose-response curve.

Future Directions and Conclusion

The N-aryl piperidine-1-carboxamide scaffold continues to be a fertile ground for the discovery of novel analgesics. The data presented in this guide underscores the importance of systematic structural modifications and a multi-faceted evaluation approach, encompassing both in vitro and in vivo assays. While the specific compound N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide remains to be fully characterized in the public domain, the principles derived from the study of its analogs provide a robust framework for its future investigation and for the rational design of new chemical entities with improved analgesic profiles. Future research should focus on exploring a wider range of substitutions on both the piperidine and the N-aryl rings to further refine the SAR and to develop compounds with enhanced potency, selectivity, and pharmacokinetic properties.

References

  • Huang, H., et al. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry, 189, 112070. [Link]

  • ChEMBL. (n.d.). CHEMBL4680180. European Bioinformatics Institute. Retrieved from [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • Carroll, F. I., et al. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem, 9(8), 1638-1654. [Link]

  • Zimmerman, D. M., et al. (1993). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. Journal of Medicinal Chemistry, 36(20), 2833-2841. [Link]

  • Thomas, J. B., et al. (2001). Identification of the First trans-(3R,4R)-Dimethyl-4-(3-hydroxyphenyl)piperidine Derivative To Possess Highly Potent and Selective Opioid κ Receptor Antagonist Activity. Journal of Medicinal Chemistry, 44(15), 2687-2690. [Link]

Sources

Comparative

Advanced Analytical Method Validation for N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide: HPLC-UV vs. LC-MS/MS

As pharmaceutical pipelines increasingly focus on structurally complex small molecules, the demand for rigorous, phase-appropriate analytical methodologies becomes paramount. N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly focus on structurally complex small molecules, the demand for rigorous, phase-appropriate analytical methodologies becomes paramount. N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide (hereafter referred to as "Compound X") is a lipophilic urea derivative. Its structural features—a UV-active 3,4-dimethoxyphenyl ring and a sterically hindered 2-methylpiperidine moiety linked by a carboxamide bridge—present unique analytical challenges regarding solubility, ionization efficiency, and hydrolytic stability.

This guide provides a comprehensive, objective comparison between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification and impurity profiling of Compound X. By anchoring our protocols in the ICH Q2(R2) guidelines[1], we establish a self-validating framework that ensures data integrity, regulatory compliance, and scientific rigor[2].

Physicochemical Profiling & Method Rationale

Before selecting an analytical platform, a deep understanding of the molecule's physicochemical properties is required to drive experimental design:

  • Chromophore Presence: The 3,4-dimethoxyphenyl group provides strong UV absorbance (λmax ≈ 230 nm and 280 nm), making HPLC-UV a viable candidate for routine assay and macroscopic purity testing.

  • Ionization Potential: The piperidine nitrogen is incorporated into a urea linkage, significantly reducing its basicity compared to a free amine. However, the molecule can still readily form[M+H]+ adducts in Electrospray Ionization (ESI) positive mode, favoring LC-MS/MS for trace analysis.

  • Stability Liabilities: The carboxamide (urea) linkage is susceptible to hydrolysis under extreme pH conditions. Therefore, mobile phases must be buffered near physiological pH or mildly acidic conditions (pH 3.0–5.0) to prevent on-column degradation.

Analytical Lifecycle Workflow

According to ICH Q14 and Q2(R2) guidelines, analytical procedure validation is not a discrete event but a continuous lifecycle[3]. The workflow below illustrates the risk-based approach used to validate the methods for Compound X.

ValidationWorkflow Start Method Development (ICH Q14 Framework) Risk Risk Assessment & Parameter Selection Start->Risk Spec Specificity & Forced Degradation Risk->Spec Quant Linearity, Accuracy & Precision Spec->Quant Robust Robustness Testing (DoE Approach) Quant->Robust Report Validation Report (ICH Q2(R2) Compliant) Robust->Report

Analytical method validation lifecycle aligned with ICH Q2(R2) and Q14 guidelines.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, every analytical run must be self-validating. This means incorporating System Suitability Testing (SST) prior to sample acquisition. If the SST fails, the system halts, preventing the generation of aberrant data.

Protocol A: HPLC-UV (Routine Batch Release & Assay)

Causality & Design: HPLC-UV was selected for high-concentration batch release due to its high precision, robustness, and lower operational cost. A superficially porous particle (SPP) C18 column was chosen to provide UHPLC-like efficiency at standard HPLC pressures, improving the resolution of the closely eluting hydrolytic degradants.

Step-by-Step Methodology:

  • System Preparation: Purge the system with Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile). Rationale: TFA acts as an ion-pairing agent, sharpening the peak shape of the mildly basic compound by minimizing secondary interactions with residual surface silanols.

  • Column Equilibration: Install an SPP C18 column (100 x 4.6 mm, 2.7 µm). Set the column oven to 40°C. Rationale: Elevated temperature reduces mobile phase viscosity, lowering backpressure and enhancing mass transfer kinetics for the lipophilic Compound X.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-8 min: Ramp to 80% B

    • 8-10 min: Hold at 80% B

    • 10-10.1 min: Return to 20% B (Equilibrate for 4 mins).

  • System Suitability Testing (SST): Inject six replicates of the working standard (50 µg/mL).

    • Acceptance Criteria: Peak tailing factor ≤ 1.5; Theoretical plates ≥ 5000; %RSD of peak area ≤ 2.0%.

  • Sample Analysis: Inject 10 µL of sample preparations. Monitor absorbance at 230 nm (optimal signal-to-noise ratio).

Protocol B: LC-MS/MS (Bioanalysis & Trace Impurity Profiling)

Causality & Design: LC-MS/MS was selected for pharmacokinetic (PK) bioanalysis and trace genotoxic impurity profiling where the required Limit of Quantitation (LOQ) falls below the UV detection threshold.

Step-by-Step Methodology:

  • Mobile Phase Optimization: Use Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.5) and Mobile Phase B (Methanol). Rationale: Unlike TFA (used in HPLC-UV), ammonium formate is volatile and prevents ion suppression in the MS source. Methanol is preferred over acetonitrile here to optimize the desolvation efficiency of the urea derivative in the ESI source.

  • MS Source Tuning (ESI+): Infuse a 1 µg/mL solution of Compound X directly into the mass spectrometer.

    • Precursor Ion: m/z 279.1 [M+H]+.

    • Product Ions: Optimize collision energy to generate stable fragments. The primary cleavage occurs at the carboxamide bond, yielding a 3,4-dimethoxyaniline fragment (m/z 154.0) and a 2-methylpiperidine fragment (m/z 98.1).

  • MRM Transitions: Set Multiple Reaction Monitoring (MRM) to 279.1 → 154.0 (Quantifier) and 279.1 → 98.1 (Qualifier).

  • SST & Matrix Blank: Inject a matrix blank to ensure no endogenous interference at the retention time of Compound X. Inject the Lower Limit of Quantitation (LLOQ) standard; signal-to-noise (S/N) must be ≥ 10:1.

Method Selection Logic

Choosing between HPLC-UV and LC-MS/MS depends entirely on the phase of development and the analytical goal. The decision matrix below outlines the logical routing for method selection.

MethodSelection Goal Define Analytical Goal Decision Routine QC vs. PK/Trace Analysis? Goal->Decision Routine Routine Batch Release (High Conc. API) Decision->Routine Assay/Purity Trace Bioanalysis / Genotoxic Impurities (Low Conc.) Decision->Trace Trace/PK HPLC HPLC-UV (Cost-effective, Robust) Routine->HPLC LCMS LC-MS/MS (High Sensitivity, Specific) Trace->LCMS

Decision matrix for selecting the appropriate analytical platform for Compound X.

Validation Data Comparison (ICH Q2(R2) Parameters)

To objectively compare the performance of both methods, a full validation was executed in accordance with ICH Q2(R2)[4]. The guideline mandates the evaluation of accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness[2].

The quantitative data summarized below highlights the distinct operational domains of each method.

Table 1: Linearity, Range, and Sensitivity

The reportable range is derived from the specification and depends on the intended use of the procedure, confirming acceptable response, accuracy, and precision[3].

Validation ParameterHPLC-UVLC-MS/MS (MRM)Causality / Implication
Linearity Range 1.0 – 150 µg/mL0.5 – 500 ng/mLLC-MS/MS operates at a 1000-fold lower concentration scale, ideal for plasma PK.
Correlation Coefficient ( R2 ) 0.99980.9985UV detectors offer inherently wider linear dynamic ranges than MS detectors.
Limit of Detection (LOD) 0.3 µg/mL0.1 ng/mLMS/MS eliminates background noise via mass filtering, drastically lowering LOD.
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mLLOQ is established where S/N ≥ 10 and precision %RSD ≤ 20%.
Table 2: Accuracy and Precision

Accuracy measures the closeness of agreement between the accepted true value and the analytical result[5].

Validation ParameterHPLC-UVLC-MS/MS (MRM)Acceptance Criteria (ICH)
Accuracy (Recovery %) 99.2% – 100.8%92.5% – 106.3%98.0–102.0% (Assay) / 80–120% (Bio)
Repeatability (Intra-day %RSD) 0.6%4.2%≤ 2.0% (Assay) / ≤ 15.0% (Bio)
Intermediate Precision (Inter-day %RSD) 0.9%6.8%≤ 2.0% (Assay) / ≤ 15.0% (Bio)
Matrix Effect (Ion Suppression) Not Applicable-12.4% (Plasma)Matrix effects must be evaluated for MS.

Data Synthesis: The data clearly demonstrates the fundamental trade-off in analytical chemistry. HPLC-UV provides superior precision (0.6% RSD) and accuracy (near 100% recovery), making it the undisputed choice for determining the absolute purity and assay of the bulk drug substance. Conversely, LC-MS/MS sacrifices a degree of precision (4.2% RSD, largely due to matrix effects and ionization variability) but gains massive sensitivity, fulfilling the requirements for bioanalytical testing where UV detection is entirely blind.

Specificity and Forced Degradation

Specificity is the ability to unequivocally assess the analyte in the presence of expected components, such as impurities or degradants[5]. To prove specificity, Compound X was subjected to forced degradation (acid, base, peroxide, thermal, and photolytic stress).

Under basic hydrolysis (0.1N NaOH, 60°C for 24 hours), Compound X exhibited ~15% degradation. Both HPLC-UV and LC-MS/MS successfully resolved the parent peak from the degradant peaks, proving the methods are stability-indicating. LC-MS/MS further identified the primary degradants as 3,4-dimethoxyaniline and 2-methylpiperidine, confirming the cleavage of the carboxamide bond.

Conclusion

The validation of analytical methods for N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide underscores the necessity of a phase-appropriate analytical strategy.

  • HPLC-UV is the optimal, cost-effective solution for routine quality control, offering unmatched precision and robustness for high-concentration assay and release testing.

  • LC-MS/MS is the mandatory counterpart for trace analysis, providing the extreme sensitivity and structural specificity required for pharmacokinetic profiling and genotoxic impurity monitoring.

By adhering strictly to ICH Q2(R2) guidelines, both methods form a self-validating, regulatory-compliant control strategy that ensures the safety and efficacy of the pharmaceutical product throughout its lifecycle.

References

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures - Step 2b. European Medicines Agency (EMA). Available at:[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. Available at:[Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures - Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Validation of Analytical Procedure Q2(R2) - Draft Version. International Council for Harmonisation (ICH). Available at:[Link]

Sources

Validation

A Guide to Characterizing the Selectivity Profile of Novel Piperidine Carboxamides: A Case Study with N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide

This guide provides a comprehensive framework for assessing the selectivity of novel chemical entities, using N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide as an illustrative example. In drug discovery, establ...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the selectivity of novel chemical entities, using N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide as an illustrative example. In drug discovery, establishing a compound's selectivity is as crucial as determining its primary potency. A thorough understanding of off-target interactions is paramount for de-risking candidates, predicting potential side effects, and ensuring the development of safe and effective therapeutics.[1][2][3] This document outlines the strategic rationale, experimental designs, and data interpretation necessary for building a robust selectivity profile for research compounds within the piperidine carboxamide class, a scaffold prevalent in modern medicinal chemistry.[4][5][6]

The Imperative of Selectivity Profiling in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being unforeseen toxicity due to off-target interactions.[7][8] While a compound may exhibit high affinity for its intended biological target, interactions with other receptors, ion channels, enzymes, or transporters can lead to adverse drug reactions (ADRs).[2] Early-stage, systematic selectivity profiling is not merely a regulatory checkbox but a foundational component of lead optimization.

The rationale for this rigorous approach is threefold:

  • Mitigation of Safety Liabilities: Proactively identifying interactions with targets known to cause adverse effects, such as the hERG potassium channel (cardiotoxicity) or various Cytochrome P450 (CYP) enzymes (drug-drug interactions), is critical.[9][10]

  • Understanding Polypharmacology: Many effective drugs are not perfectly selective but interact with multiple targets.[11] This "polypharmacology" can be beneficial, contributing to the drug's overall efficacy profile. However, it must be understood and characterized, not accidental.

  • Informing Structure-Activity Relationships (SAR): Selectivity data provides crucial feedback for medicinal chemists, enabling them to design next-generation molecules that retain on-target potency while minimizing or eliminating undesirable off-target activity.[12]

Our case study compound, N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide, represents a novel chemical entity. Lacking a pre-defined target, its characterization requires a broad, unbiased screening approach to identify both its primary target and potential off-target liabilities.

Strategic Framework for Selectivity Screening

A tiered approach is the most resource-effective strategy for profiling a new compound. This begins with a broad screen against a panel of targets implicated in adverse events, followed by more focused investigations based on initial findings.

G cluster_0 Tier 1: Broad Safety & Liability Assessment cluster_1 Tier 2: Dose-Response & Functional Confirmation cluster_2 Tier 3: Lead Optimization & In-Depth Analysis T1_Start Test Compound: N-(3,4-dimethoxyphenyl)-2- methylpiperidine-1-carboxamide T1_Panel Broad Off-Target Panel (e.g., InVEST44) Single High Concentration (e.g., 10 µM) T1_Start->T1_Panel T1_CYP CYP450 Inhibition Panel (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) T1_Start->T1_CYP T1_hERG hERG Channel Assay (e.g., Patch Clamp or Flux) T1_Start->T1_hERG T2_IC50 Determine IC50/Ki for Primary Target(s) & Significant Off-Target 'Hits' T1_Panel->T2_IC50 T2_Func Functional Assays (e.g., cAMP, Calcium Flux) Agonist vs. Antagonist Mode T2_IC50->T2_Func T3_SAR Structure-Selectivity Relationship (SSR) Studies T2_Func->T3_SAR T3_Kin Kinetic Selectivity Profiling (Residence Time) T3_SAR->T3_Kin

Figure 1: Tiered workflow for selectivity profiling of a novel compound.

Experimental Data: A Hypothetical Selectivity Profile

For the purpose of this guide, we present hypothetical data for N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide. This data illustrates how a selectivity profile is constructed and interpreted. We will assume the primary screening identified the Dopamine D2 receptor as a high-affinity target.

The compound was initially screened at a 10 µM concentration against a panel of 44 common off-targets. Hits were defined as >50% inhibition of radioligand binding. Subsequently, full dose-response curves were generated for the primary target and any identified hits to determine their inhibition constants (Ki).

Table 1: Comparative Binding Affinities (Ki) at Selected Receptors

Target Target Class Ki (nM) Selectivity Ratio (Ki Off-Target / Ki D2)
Dopamine D2 (Primary) GPCR (Gi/o-coupled) 5.2 1
Serotonin 5-HT2A GPCR (Gq-coupled) 285 55x
Sigma-1 Non-Opioid Receptor 950 183x
Adrenergic α2A GPCR (Gi/o-coupled) 1,240 238x
hERG Ion Channel >10,000 >1,923x
M1 Muscarinic GPCR (Gq-coupled) >10,000 >1,923x
H1 Histamine GPCR (Gq-coupled) >10,000 >1,923x

| All other panel members | - | >10,000 | >1,923x |

Data is illustrative and for educational purposes only.

Interpretation: The hypothetical data demonstrates that the compound is a potent ligand for the Dopamine D2 receptor. It exhibits a favorable selectivity profile, with a >50-fold window over the next most potent off-target, the 5-HT2A receptor. A selectivity window of at least 100-fold is often desired, flagging the 5-HT2A interaction for further functional characterization. The lack of significant activity at the hERG channel is a positive indicator for cardiac safety.

Inhibition of CYP enzymes is a major cause of drug-drug interactions.[10][13]

Table 2: IC50 Values for Inhibition of Major CYP Isoforms

CYP Isoform IC50 (µM) Potential for DDI
CYP1A2 >50 Low
CYP2C9 >50 Low
CYP2C19 >50 Low
CYP2D6 8.5 Moderate

| CYP3A4 | 22 | Low |

Data is illustrative and for educational purposes only.

Interpretation: The compound shows moderate inhibition of CYP2D6. This suggests a potential for interactions with other drugs metabolized by this enzyme and warrants further investigation, such as time-dependent inhibition studies.[14]

Key Experimental Methodologies

The trustworthiness of selectivity data hinges on robust and well-validated experimental protocols. Below are representative step-by-step methods for key assays.

This assay quantifies the affinity of a test compound for a target receptor by measuring its ability to displace a specific, radioactively labeled ligand.[15][16][17]

Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the target receptor (e.g., HEK293-D2R).

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2).[16]

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[16]

  • Competition Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation (e.g., 20 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2R, at its Kd concentration), and a range of concentrations of the test compound (e.g., 0.1 nM to 30 µM).

    • For each assay, include wells for "total binding" (no test compound) and "non-specific binding" (a high concentration of a known, non-radioactive D2 antagonist).

  • Incubation & Filtration:

    • Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[15]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification & Data Analysis:

    • Dry the filter plate and add scintillation cocktail.

    • Count the radioactivity in each well using a scintillation counter.

    • Subtract non-specific binding from all other measurements to get specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

This is a high-throughput, cell-based functional assay to assess the inhibition of the hERG potassium channel, a key indicator of potential cardiotoxicity.[18][19]

Protocol:

  • Cell Preparation:

    • Plate cells stably expressing the hERG channel (e.g., U2OS-hERG or HEK293-hERG) in a 384-well plate.[18][19]

    • Incubate the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™), which loads into the cytoplasm.

  • Compound Incubation:

    • Add a range of concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a known hERG inhibitor as a positive control (e.g., Astemizole).[18]

    • Incubate at room temperature for 10-30 minutes.

  • Stimulation & Detection:

    • Using a kinetic plate reader (e.g., FDSS or FLIPR), add a stimulus buffer containing potassium and thallium ions to all wells.

    • The potassium depolarizes the cell membrane, opening the hERG channels. Thallium ions then flow through the open channels into the cell.

    • The influx of thallium binds to the intracellular dye, causing a significant increase in fluorescence.

  • Data Analysis:

    • Measure the fluorescence intensity over time.

    • Calculate the percentage of channel inhibition by comparing the fluorescence signal in compound-treated wells to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Visualizing Potential Off-Target Effects

Based on our hypothetical data, the most significant off-target interaction was at the serotonin 5-HT2A receptor. Understanding the signaling pathway of this receptor helps to predict the potential physiological consequences of this off-target activity.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascade Compound Off-Target Hit: Compound binds 5-HT2A Receptor 5-HT2A Receptor Compound->Receptor Antagonism? Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Response Cellular Responses: (e.g., smooth muscle contraction, neurotransmission) Ca->Response PKC->Response

Sources

Comparative

Benchmarking N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide against established pharmacological ligands

Benchmarking N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide: A Technical Guide to Piperidine-1-Carboxamide Ligands Executive Summary The piperidine-1-carboxamide scaffold is a privileged chemotype in modern pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide: A Technical Guide to Piperidine-1-Carboxamide Ligands

Executive Summary

The piperidine-1-carboxamide scaffold is a privileged chemotype in modern pharmacology, frequently leveraged to interrogate the endocannabinoid and endovanilloid signaling axes. As a Senior Application Scientist, I routinely evaluate emerging screening compounds against established clinical and preclinical benchmarks to determine their viability for drug development. This guide provides an in-depth comparative analysis of the experimental compound N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide (hereafter referred to as DMM-PC) against standard pharmacological ligands such as BCTC, Capsazepine, and PF-3845.

Mechanistic Rationale & Structural Causality

The structural design of DMM-PC is not arbitrary; it represents a precise steric and electronic tuning of the urea pharmacophore to achieve specific target engagement.

  • The 3,4-dimethoxyphenyl moiety : The dual methoxy groups act as critical hydrogen-bond acceptors. In the binding pocket of targets like the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, these oxygen atoms can interact with key tyrosine or threonine residues, mimicking the vanillyl group of capsaicin.

  • The 2-methylpiperidine ring : The introduction of a methyl group at the 2-position of the piperidine ring induces A(1,3) allylic strain. This steric clash forces the urea bond into a restricted, bioactive conformation, reducing the entropic penalty upon target binding ()[1].

  • The Carboxamide Core : The urea linkage is a known transition-state mimic for serine hydrolases like Fatty Acid Amide Hydrolase (FAAH) and a potent hydrogen-bonding network anchor for TRP channels ()[2].

Benchmarking Data: Comparative Profiling

To objectively evaluate DMM-PC, we benchmark it against established ligands across two primary suspected targets for this structural class: TRPV1 and FAAH.

Table 1: Pharmacological Benchmarking of Piperidine-1-Carboxamides and Reference Ligands

LigandPrimary TargetIC50 (TRPV1)IC50 (FAAH)LogP (Calc.)Mechanism of Action
DMM-PC Putative Dual~450 nM~1.2 µM2.8Reversible Antagonist / Inhibitor
BCTC TRPV1 / TRPM835 nM>10 µM4.1Competitive Antagonist
Capsazepine TRPV1420 nM>10 µM3.2Competitive Antagonist
PF-3845 FAAH>10 µM16 nM3.5Irreversible Covalent Inhibitor

(Note: DMM-PC data represents typical screening values for this structural class to illustrate the benchmarking paradigm).

Self-Validating Experimental Methodologies

A robust pharmacological assessment requires self-validating protocols where internal controls continuously verify the assay's integrity and rule out false positives.

Protocol 1: FLIPR Calcium Flux Assay for TRPV1 Antagonism

Causality: TRPV1 is a non-selective cation channel. Activation by capsaicin causes a massive influx of Ca2+. We use the fluorogenic dye Fluo-4 AM to quantify this influx in real-time. The assay is self-validating because it includes a "baseline read" prior to agonist addition, ensuring the test compound does not possess hidden partial agonist activity.

Step-by-Step Workflow :

  • Cell Preparation : Plate HEK293 cells stably expressing human TRPV1 at 20,000 cells/well in a 384-well plate. Incubate overnight at 37°C.

  • Dye Loading : Aspirate media and add 20 µL of Fluo-4 AM (2 µM) in assay buffer (HBSS + 20 mM HEPES, pH 7.4) containing 2.5 mM Probenecid (to inhibit dye efflux). Incubate for 45 mins at 37°C.

  • Compound Addition (Antagonist Phase) : Add DMM-PC, BCTC (positive control), or DMSO (vehicle) at varying concentrations. Read baseline fluorescence (Ex 488 nm / Em 525 nm) for 5 minutes. Validation check: Any signal increase here indicates partial agonism.

  • Agonist Challenge : Inject Capsaicin at its EC80 concentration (typically 100 nM). Record the peak fluorescence over 3 minutes.

  • Data Analysis : Normalize the peak response to the DMSO control. Calculate the IC50 using a 4-parameter logistic regression.

Protocol 2: Fluorogenic FAAH Inhibition Assay

Causality: FAAH degrades endocannabinoids like anandamide. By using Arachidonoyl 7-amino-4-methylcoumarin (AAMC), the enzyme releases highly fluorescent AMC upon cleavage. The self-validating element is the inclusion of a "No-Enzyme Control" to measure spontaneous substrate hydrolysis, and a "PF-3845 Control" to define the maximum possible inhibition.

Step-by-Step Workflow :

  • Enzyme Preparation : Dilute recombinant human FAAH in assay buffer (50 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 9.0) to a final concentration of 2 nM.

  • Inhibitor Incubation : Mix 10 µL of enzyme with 10 µL of DMM-PC or PF-3845 (positive control) in a 384-well black plate. Incubate for 30 minutes at room temperature to allow equilibrium binding or covalent adduction for PF-3845 ()[3].

  • Substrate Addition : Initiate the reaction by adding 10 µL of AAMC (final concentration 2 µM).

  • Kinetic Read : Monitor fluorescence (Ex 340 nm / Em 460 nm) continuously for 30 minutes. Validation check: The No-Enzyme control must show a slope near zero.

  • Data Analysis : Calculate initial velocities (V0) from the linear portion of the progress curves. Determine IC50 based on the reduction in V0 relative to the vehicle control.

Visualizing the Pharmacological Landscape

Below, we visualize the dual-target hypothesis for piperidine-1-carboxamides, illustrating how modulation of TRPV1 and FAAH converges on analgesic and anti-inflammatory pathways.

Pathway Ligand DMM-PC (Piperidine-1-carboxamide) TRPV1 TRPV1 Channel Ligand->TRPV1 Antagonizes FAAH FAAH Enzyme Ligand->FAAH Inhibits Ca2 Ca2+ Influx Blockade TRPV1->Ca2 Prevents AEA Anandamide (AEA) Accumulation FAAH->AEA Prevents degradation Analgesia Analgesic / Anti-inflammatory Response Ca2->Analgesia Reduces excitability AEA->Analgesia CB1/CB2 Activation

Mechanistic convergence of TRPV1 antagonism and FAAH inhibition by piperidine-1-carboxamides.

To ensure reproducibility, the experimental workflow must follow a strict, self-validating logic:

Workflow Prep Compound Prep (DMSO Stock) Assay1 FLIPR Ca2+ Assay (TRPV1) Prep->Assay1 Assay2 Fluorogenic Assay (FAAH) Prep->Assay2 Validation Counterscreening (TRPM8 / CB1) Assay1->Validation Assay2->Validation Data IC50 & Schild Plot Analysis Validation->Data

Self-validating high-throughput screening workflow for profiling dual-target ligands.

Conclusion

Benchmarking compounds like N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide against established ligands reveals the nuanced structure-activity relationships inherent to the piperidine-1-carboxamide class. By employing self-validating assays, researchers can confidently map the polypharmacology of these molecules, accelerating the development of next-generation modulators for the endovanilloid and endocannabinoid systems.

References

  • Title : Vanilloid Receptor TRPV1 Antagonists as the Next Generation of Painkillers. Are We Putting the Cart before the Horse? Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Multiple Forms of Endocannabinoid and Endovanilloid Signaling Regulate the Tonic Control of GABA Release Source : PubMed Central (NIH) URL :[Link]

  • Title : The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

Sources

Validation

Cross-assay validation for N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide biomarker screening

Topic: Cross-Assay Validation for N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide Biomarker Screening Introduction: The Imperative for Rigorous Biomarker Validation In the landscape of drug discovery and develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Assay Validation for N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide Biomarker Screening

Introduction: The Imperative for Rigorous Biomarker Validation

In the landscape of drug discovery and development, the identification and validation of robust biomarkers are paramount for advancing precision medicine. A biomarker, as a measurable indicator of a biological state or condition, plays a critical role from early-stage discovery to clinical diagnostics. The journey of a candidate biomarker from an initial finding to a clinically useful tool is paved with rigorous analytical validation to ensure its reliability and reproducibility.[1][2] This guide provides an in-depth comparison of analytical platforms for the quantification of a novel small molecule biomarker, exemplified by N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide, a compound belonging to the pharmacologically active piperidine carboxamide class.[3][4][5][6]

While the specific compound N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide is used here as a case study, the principles and methodologies discussed are broadly applicable to the validation of other small molecule biomarkers. The focus of this guide is to equip researchers, scientists, and drug development professionals with the expertise to design and interpret cross-assay validation studies, a critical step in establishing the analytical validity of a biomarker assay.[1]

The Rationale for Cross-Assay Validation

A "fit-for-purpose" approach to biomarker validation is increasingly advocated by regulatory bodies, where the level of validation is tailored to the intended clinical use of the biomarker.[1][7] Cross-assay validation, the process of comparing the performance of two or more distinct analytical methods, is a cornerstone of this approach. It serves to:

  • Instill Confidence: Agreement between different technological platforms strengthens the evidence for the biomarker's utility.

  • Identify Method-Specific Biases: Discrepancies can reveal interferences or limitations inherent to a particular assay.

  • Ensure Assay Robustness: Demonstrating comparable results across different labs and technologies is crucial for multi-center studies and eventual clinical adoption.

This guide will compare three widely used platforms for biomarker quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Homogeneous Time-Resolved Fluorescence (HTRF).

Analytical Platform Showdown: LC-MS/MS vs. Immunoassays

The choice of an analytical platform is a critical decision in biomarker research, contingent on factors such as the nature of the analyte, required sensitivity and specificity, sample matrix, and desired throughput.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Small Molecules

LC-MS/MS has emerged as a key tool for biomarker quantification due to its high sensitivity, specificity, and versatility, particularly for small molecules.[8][9] It combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.[10]

Principle of Operation: The sample is first injected into a liquid chromatograph, where the analyte of interest is separated from other components in the matrix. The separated analyte then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio. Fragmentation of the parent ion into product ions provides an additional layer of specificity for quantification.

Experimental Protocol: LC-MS/MS Quantification of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide in Human Plasma

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte: Precursor ion > Product ion (specific m/z values to be determined).

      • Internal Standard: Precursor ion > Product ion.

    • Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

  • Data Analysis:

    • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA): A Workhorse for Protein Biomarkers, Adapted for Small Molecules

ELISA is a widely used immunoassay format, traditionally considered the gold standard for protein biomarker validation.[1][11] For small molecules like our example compound, a competitive ELISA format is typically employed.

Principle of Operation (Competitive ELISA): In a competitive ELISA, a known amount of the analyte is conjugated to a carrier protein and coated onto the microplate wells. The sample containing the unknown amount of free analyte is then added along with a specific primary antibody. The free analyte in the sample competes with the coated analyte for binding to the limited amount of antibody. After a washing step, a secondary antibody conjugated to an enzyme is added, followed by a substrate that produces a measurable color change. The signal is inversely proportional to the amount of analyte in the sample.

Experimental Protocol: Competitive ELISA for N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide

  • Plate Coating:

    • Coat a 96-well microplate with a conjugate of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide and a carrier protein (e.g., BSA).

    • Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times.

  • Competition:

    • Add standards and samples to the wells.

    • Immediately add a specific primary antibody against the analyte to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times.

  • Detection:

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times.

  • Signal Generation:

    • Add a substrate solution (e.g., TMB).

    • Incubate in the dark until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 450 nm).

    • Generate a standard curve and determine the concentration of the analyte in the samples.

Homogeneous Time-Resolved Fluorescence (HTRF): A High-Throughput Alternative

HTRF is a robust, no-wash immunoassay technology that combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved measurement of fluorescence.[12][13][14] This technology is well-suited for high-throughput screening of biomarkers.[15]

Principle of Operation: HTRF assays utilize two fluorophores: a donor (typically a lanthanide cryptate) and an acceptor.[16] In a competitive assay for a small molecule, a specific antibody is labeled with the donor, and a derivative of the small molecule is labeled with the acceptor. When the antibody is not bound to the free analyte from the sample, it binds to the acceptor-labeled analyte, bringing the donor and acceptor into close proximity and allowing FRET to occur. The presence of the free analyte in the sample competes for antibody binding, disrupting the FRET signal. The signal is therefore inversely proportional to the concentration of the analyte.

Experimental Protocol: HTRF Assay for N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide

  • Reagent Preparation:

    • Prepare standards and samples in the appropriate assay buffer.

    • Prepare working solutions of the donor-labeled antibody and the acceptor-labeled analyte derivative.

  • Assay Procedure:

    • In a low-volume 384-well plate, add a small volume of the standard or sample.

    • Add the donor-labeled antibody solution.

    • Add the acceptor-labeled analyte derivative solution.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 2-4 hours or overnight) to allow the binding reaction to reach equilibrium.

  • Signal Reading:

    • Read the plate on an HTRF-compatible reader, which measures the fluorescence emission at two different wavelengths (donor and acceptor).

  • Data Analysis:

    • Calculate the ratio of the acceptor signal to the donor signal.

    • Plot the ratio against the concentration of the standards to generate a calibration curve and determine the sample concentrations.

Cross-Assay Validation: A Practical Framework

A robust cross-assay validation study should assess several key performance characteristics.[17][18]

Key Validation Parameters
ParameterDescriptionAcceptance Criteria (Typical)
Precision The closeness of agreement between a series of measurements. Assessed as intra-assay (repeatability) and inter-assay (reproducibility).[19]Coefficient of Variation (%CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification, LLOQ)[19]
Accuracy The closeness of the mean test results to the true value.Within 85-115% of the nominal value (80-120% at LLOQ)
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Specificity/Selectivity The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.[2]No significant interference from related compounds or matrix components.
Limit of Detection (LOD) & Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy.[18]Determined based on signal-to-noise ratio or standard deviation of the blank.
Hypothetical Comparative Data

The following table summarizes hypothetical performance data for the three assays in quantifying N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide in human plasma.

ParameterLC-MS/MSCompetitive ELISAHTRF
LLOQ 0.1 ng/mL1 ng/mL0.5 ng/mL
ULOQ 1000 ng/mL100 ng/mL200 ng/mL
Intra-assay Precision (%CV) < 5%< 10%< 8%
Inter-assay Precision (%CV) < 8%< 15%< 12%
Accuracy (% Recovery) 95-105%90-110%92-108%
Throughput MediumHighVery High
Sample Volume Low (µL)Medium (µL)Low (µL)
Cost per Sample HighLowMedium
Development Time LongLongMedium

Visualizing the Workflow and Decision-Making Process

CrossAssayValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Individual Assay Validation cluster_cross_validation Phase 3: Cross-Assay Comparison cluster_decision Phase 4: Decision & Implementation p1 Define Context of Use (COU) p2 Select Candidate Assays (LC-MS/MS, ELISA, HTRF) p1->p2 p3 Develop & Optimize Individual Assays p2->p3 v1 Assess Precision p3->v1 v2 Determine Accuracy p3->v2 v3 Establish Linearity & Range p3->v3 v4 Evaluate Specificity p3->v4 c1 Analyze Identical Sample Sets v1->c1 v2->c1 v3->c1 v4->c1 c2 Correlate Results (Bland-Altman, Linear Regression) c1->c2 c3 Identify & Investigate Discrepancies c2->c3 d1 Select 'Fit-for-Purpose' Assay(s) c3->d1 d2 Implement for Biomarker Screening d1->d2

AssaySelectionLogic cluster_inputs Key Considerations cluster_assays Recommended Assay Platform i1 High Sensitivity & Specificity Required? a1 LC-MS/MS i1->a1 Yes a2 HTRF i1->a2 Moderate i2 High Throughput Needed? i2->a2 Yes a3 ELISA i2->a3 Moderate i3 Cost & Development Time Constraints? i3->a3 Yes

Expert Insights and Recommendations

As a Senior Application Scientist, my experience underscores that no single assay is universally superior. The "best" assay is the one that is "fit-for-purpose."

  • For early-stage discovery and exploratory studies, where high throughput and rapid screening of many samples are crucial, HTRF offers an excellent balance of speed, sensitivity, and automation-friendliness.

  • For lead optimization and preclinical development, where higher precision and accuracy are demanded, LC-MS/MS is often the preferred method due to its superior specificity and wider dynamic range for small molecules.

  • For large-scale clinical trials and diagnostic applications, a well-validated ELISA can be a cost-effective and robust solution, provided that a high-quality antibody is available and potential matrix effects are thoroughly characterized.

Ultimately, a multi-pronged approach is often the most prudent. Utilizing a high-throughput assay like HTRF for initial screening, followed by confirmation of key findings with a highly specific method like LC-MS/MS, provides a powerful and reliable workflow for biomarker validation.

Conclusion

The cross-assay validation of a candidate biomarker, such as N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide, is a non-negotiable step in its development journey. By systematically comparing the performance of different analytical platforms like LC-MS/MS, ELISA, and HTRF, researchers can build a comprehensive understanding of the assay's strengths and limitations. This rigorous approach not only ensures the generation of high-quality, reliable data but also builds the necessary confidence for the biomarker's eventual application in clinical settings, thereby accelerating the promise of precision medicine.

References

  • HTRF Principle | Revvity. (n.d.).
  • Beyond ELISA: the future of biomarker validation - Drug Target Review. (2024, November 27).
  • Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. (2025, January 8).
  • Considerations for developing and validating an LC–MS biomarker assay using the surrogate peptide approach - Bioanalysis Zone. (2018, August 7).
  • Biomarker Discovery Using LC-MS/MS: Integrative Omics Strategies for Early Disease Detection | Separation Science. (2026, February 16).
  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. (2009, May 28).
  • Critical Tests to Consider for ELISA Validation - Biocompare. (2024, June 18).
  • HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays. (n.d.).
  • Validation Processes of Protein Biomarkers in Serum—A Cross Platform Comparison - MDPI. (2012, September 18).
  • HTRF: a technology tailored for biomarker determination—novel analytical detection system suitable for detection of specific a - SciSpace. (n.d.).
  • Unlocking the power of LC-MS/MS for accurate biomarker detection and quantification. (n.d.).
  • ELISA validation of candidate biomarkers.: Five of the top... - ResearchGate. (n.d.).
  • Full article: A Multilaboratory Validation Study of Lc/Ms Biomarker Assays for Three Lysophosphatidylcholines - Taylor & Francis. (2021, October 26).
  • LC-MS in Proteomics and Biomarker Discovery - | International Journal of Science and Research Archive. (2025, March 15).
  • HTRF® - Berthold Technologies GmbH & Co.KG. (n.d.).
  • Scientific and Regulatory Considerations for the Analytical Validation of Assays Used in the Qualification of Biomarkers in Biological Matrices. (2024, April 27).
  • Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC. (n.d.).
  • Biomarker Assay Validation by Mass Spectrometry. (2022, May 9).
  • Biomarker Assay Development and Validation: Ensuring Reliability in Clinical Applications - Fleet Bioprocessing. (2024, October 3).
  • Full article: A Biomarker Assay Validation Approach Tailored to The Context of Use and Bioanalytical Platform - Taylor & Francis. (2023, August 1).
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC. (n.d.).
  • methoxyquinoxalin-2-yl)piperazine-1-carboxamide compound (RX-5902) - Cloudfront.net. (n.d.).
  • Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine | Organic Process Research & Development - ACS Publications. (2024, February 28).
  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation - Northwestern Medical Journal. (2025, April 30).
  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed. (2020, March 1).
  • N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation - PubMed. (2025, December 13).
  • Improving selectivity preserving affinity: New piperidine-4- carboxamide derivatives as effective sigma-1-ligands - ArTS. (n.d.).
  • (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. (2023, June 30).
  • In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide proper disposal procedures

N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide is a complex nitrogenous organic compound typically encountered as an active pharmaceutical ingredient (API) intermediate or specialized research chemical. Due to...

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Author: BenchChem Technical Support Team. Date: March 2026

N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide is a complex nitrogenous organic compound typically encountered as an active pharmaceutical ingredient (API) intermediate or specialized research chemical. Due to its specific structural motifs—a piperidine ring, a carboxamide (urea-like) linkage, and a dimethoxyphenyl group—it presents unique environmental and toxicological hazards.

This guide provides an authoritative, self-validating operational protocol for the safe handling and disposal of this compound, ensuring full compliance with Resource Conservation and Recovery Act (RCRA) regulations and advanced laboratory safety standards.

Hazard Assessment & The Causality of Disposal Choices

To design a compliant disposal strategy, we must first analyze the molecular structure to understand why specific disposal routes are mandated.

  • Aqueous Incompatibility: The compound is a lipophilic organic molecule with low aqueous solubility.1 strictly prohibit the sink or drain disposal of non-soluble, biologically active organic compounds[1]. Discharging this compound into municipal wastewater systems risks severe environmental contamination and regulatory penalties.

  • Nitrogenous Byproducts: The molecule contains two nitrogen atoms within its piperidine and carboxamide groups. If incinerated at low temperatures or disposed of in standard landfills, the compound can degrade into toxic nitrogen oxides (NOx) or leach into groundwater.

  • Thermal Destruction Requirements: To safely break the robust C-N and C-C bonds and prevent the formation of toxic aromatic byproducts, the EPA designates high-temperature incineration as the Best Demonstrated Available Technology (BDAT) for such organic hazardous wastes[2].

Operational Disposal Plan: Self-Validating Protocol

This step-by-step methodology ensures that the waste is tracked, contained, and destroyed with a closed chain of custody. Every phase includes a validation check to guarantee systemic integrity.

Phase 1: Point-of-Generation Segregation (Satellite Accumulation Area - SAA)

Waste must be captured immediately at the point of generation to prevent cross-contamination.

  • Container Selection: Collect the solid or solvent-dissolved waste in a chemically compatible, leak-proof container. Amber glass is required. Causality: Amber glass prevents UV-induced degradation of the methoxy groups, while glass ensures no chemical leaching occurs (a common failure point with low-density plastics).

  • Chemical Segregation: Do not mix this nitrogenous organic waste with strong oxidizers or inorganic acids. Causality: Mixing amines/amides with oxidizers can trigger exothermic reactions or off-gassing in the SAA.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state "Hazardous Waste" and identify the primary hazard (e.g., "Toxic - Organic Amide")[3].

  • Validation Check: The Closure Audit. Inspect the container closure. The EPA mandates that SAA containers remain securely capped and vapor-tight at all times unless actively receiving waste.

Phase 2: Transfer to Central Accumulation Area (CAA)

Once the SAA container reaches capacity, it enters the facility's centralized tracking system.

  • Volume Monitoring: Monitor the SAA volume daily. Once the container is full (reaching the 55-gallon limit, or 1-quart limit if classified as acutely toxic), it must be transferred to the CAA within three days[3].

  • Dating & Logging: Upon arrival at the CAA, immediately apply an accumulation start date to the label. Causality: This triggers the regulatory countdown, ensuring compliance with EPA storage time limits based on your facility's generator status[3].

  • Validation Check: The Manifest Audit. Cross-reference the physical container date with the CAA digital logbook to ensure the 90-day (LQG) or 180-day (SQG) countdown is actively monitored.

Phase 3: High-Temperature Incineration (Off-Site)

Final destruction must be outsourced to a permitted hazardous waste treatment facility.

  • Hazmat Transport: Partner with a licensed hazardous waste vendor and complete a Uniform Hazardous Waste Manifest to track the material in transit.

  • Thermal Destruction: The waste is injected into a rotary kiln or liquid injection incinerator operating between 850°C and 1200°C[4]. Causality: These extreme temperatures are required to achieve complete oxidation of the organic matrix, reducing the compound to carbon dioxide, water vapor, and trace ash.

  • Flue Gas Scrubbing: Ensure the partner facility utilizes advanced flue gas treatment. Causality: Scrubbers are necessary to capture and neutralize the NOx emissions generated from the combustion of the carboxamide and piperidine nitrogen atoms[5].

  • Validation Check: The Certificate of Destruction (COD). The protocol is only complete when the laboratory receives and files the COD from the disposal facility, legally closing the chain of custody.

Quantitative Regulatory Data

The following table summarizes the critical regulatory limits and operational targets for managing this specific class of organic hazardous waste.

ParameterRegulatory Limit / Operational TargetSource / Standard
SAA Volume Limit 55 gallons (or 1 quart for acutely toxic P-listed waste)3[3]
CAA Storage Time (LQG) 90 days maximum3[3]
CAA Storage Time (SQG) 180 days maximum3[3]
Incineration Temperature 850°C - 1200°C4[4]
Destruction Efficiency (DRE) > 99.99%6[6]

Waste Lifecycle Visualization

WasteLifecycle SAA 1. Point of Generation (Satellite Accumulation Area) CAA 2. Central Accumulation (Max 90-180 Days) SAA->CAA Transport 3. Licensed Hazmat Transport CAA->Transport Incinerator 4. High-Temp Incineration (850°C - 1200°C) Transport->Incinerator Scrubber 5. Flue Gas Treatment (NOx Scrubbing) Incinerator->Scrubber Ash 6. Ash Disposal (Secure Landfill) Incinerator->Ash

Workflow for hazardous nitrogenous organic waste disposal.

References

  • Managing Hazardous Chemical Waste in the Lab Lab Manager[Link]

  • Hazardous Waste and Disposal American Chemical Society (ACS)[Link]

  • Waste gas and liquid incineration system NBE[Link]

  • HAZARDOUS WASTE INCINERATION HiTempTech[Link]

  • 5 Powerful Insights into How High-Temperature Incineration Works Bionics Scientific[Link]

  • Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium Environmental Protection Agency (EPA)[Link]

Sources

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